molecular formula C12H16O3 B8749318 Methyl 3-isopropoxy-4-methylbenzoate

Methyl 3-isopropoxy-4-methylbenzoate

Cat. No.: B8749318
M. Wt: 208.25 g/mol
InChI Key: FZTVBLUGAOJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-isopropoxy-4-methylbenzoate is a chemical compound intended for research and development use only. It is not for diagnostic or therapeutic applications. This methyl benzoate ester features an isopropoxy substituent in the meta position and a methyl group in the para position relative to the carboxylate. Compounds within this class of substituted benzoates are frequently employed as key synthetic intermediates and building blocks in organic and medicinal chemistry research. For instance, structurally similar esters, such as methyl 3-iodo-4-methylbenzoate, are utilized as reagents in the synthesis of bioactive molecules like [(pyrazolo[1,5-a]pyrimidinyl)ethynyl]benzamides, which act as selective discoidin domain receptor 1 (DDR1) inhibitors . Furthermore, benzoate esters with variations in the alkoxy and alkyl substituents serve as critical core structures in the development of potent inhibitors for protein-protein interactions, such as those involving the androgen receptor in prostate cancer research . The specific stereoelectronic properties conferred by the isopropoxy and methyl substituents make this ester a valuable scaffold for constructing more complex, functionally active molecules in drug discovery efforts.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-methyl-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)15-11-7-10(12(13)14-4)6-5-9(11)3/h5-8H,1-4H3

InChI Key

FZTVBLUGAOJMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Methyl 3-isopropoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-isopropoxy-4-methylbenzoate is a specialized aromatic ester intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features a 3-isopropoxy group (a lipophilic ether) and a 4-methyl group (a metabolic handle and steric anchor) on a benzoate scaffold.

This guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of this compound.[1][2] It specifically addresses the "3,4-disubstituted" substitution pattern, which is critical for optimizing binding affinity in the hydrophobic pockets of targets such as p38 MAPK and Bcr-Abl tyrosine kinases.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

As a research-grade intermediate, specific experimental physical constants are often proprietary. The data below synthesizes predicted values based on structural analogs (e.g., Methyl 3-methoxy-4-methylbenzoate) and standard structure-property relationship (SPR) algorithms.

Identification
AttributeDetail
Chemical Name Methyl 3-isopropoxy-4-methylbenzoate
Systematic Name Methyl 4-methyl-3-(propan-2-yloxy)benzoate
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Core Scaffold Benzoic acid ester
Key Precursor CAS 3556-86-3 (Methyl 3-hydroxy-4-methylbenzoate)
Physicochemical Properties (Predicted/Analog-Based)
PropertyValue / RangeContext
Appearance Colorless oil or low-melting white solidThe bulky isopropoxy group disrupts crystal packing compared to the methoxy analog (MP ~50°C).
Boiling Point ~280–290°C (at 760 mmHg)Estimated based on methyl 3-methoxy-4-methylbenzoate.
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic due to the isopropyl and methyl groups.
Solubility Low in water; High in DCM, EtOAc, DMSORequires organic co-solvents for biological assays.
H-Bond Donors/Acceptors 0 Donors / 3 AcceptorsThe ester and ether oxygens act as weak acceptors.

Synthetic Methodology

The most robust route to Methyl 3-isopropoxy-4-methylbenzoate is the O-alkylation of Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) via a Williamson ether synthesis. This approach avoids the harsh conditions of direct esterification of the bulky acid and allows for late-stage diversification.

Reaction Scheme Visualization

SynthesisPathway Start Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + Reagent + Base Reagent 2-Iodopropane (Isopropyl Iodide) Reagent->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Product Methyl 3-isopropoxy-4-methylbenzoate (Target) Intermediate->Product 60-80°C, 4-12h

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the nucleophilic attack of the phenoxide ion on the secondary alkyl halide.

Detailed Protocol: O-Alkylation

Objective: Synthesize Methyl 3-isopropoxy-4-methylbenzoate from Methyl 3-hydroxy-4-methylbenzoate.

Reagents:

  • Substrate: Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

  • Alkylating Agent: 2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq for faster kinetics)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-methylbenzoate (e.g., 5.0 g) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15–30 minutes to generate the phenoxide anion. Note: The solution may turn yellow/orange.

  • Alkylation: Add 2-Iodopropane (1.5 eq) dropwise via syringe.

    • Critical Control Point: If using 2-Bromopropane, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Yield Expectation: 85–95% (isolated).

Structural Utility in Drug Discovery[1][2]

This molecule is not merely a passive intermediate; it is designed to exploit specific interactions within the ATP-binding pockets of kinases.

The "Magic Methyl" & Isopropoxy Effect

In medicinal chemistry, the transformation from a methoxy (-OMe) to an isopropoxy (-OiPr) group, combined with an adjacent methyl group, serves three distinct purposes:

  • Hydrophobic Filling: The isopropyl group is significantly bulkier than a methyl group. It is often used to fill "selectivity pockets" in enzymes (e.g., the hydrophobic region behind the gatekeeper residue in kinases).

  • Conformational Restriction: The 4-methyl group (ortho to the ester/amide linkage) creates steric clash, forcing the benzoate carbonyl out of planarity with the phenyl ring. This "twist" can pre-organize the molecule into a bioactive conformation.

  • Metabolic Stability: The 4-methyl group blocks the para-position from metabolic oxidation (though the methyl itself can be oxidized to a benzylic alcohol, it prevents ring hydroxylation).

Downstream Applications (Workflow)

The methyl ester is almost always hydrolyzed to the acid or converted directly to an amide to form the final API (Active Pharmaceutical Ingredient).

DrugDesignWorkflow Scaffold Methyl 3-isopropoxy-4-methylbenzoate (Scaffold) Path1 Hydrolysis (LiOH / THF:H2O) Scaffold->Path1 Path2 Direct Amidation (AlMe3 / Amine) Scaffold->Path2 Acid 3-Isopropoxy-4-methylbenzoic acid (Carboxylic Acid Intermediate) Path1->Acid Coupling Amide Coupling (HATU / DIPEA) Acid->Coupling Target Kinase Inhibitor API (e.g., p38 MAPK Inhibitor) Path2->Target One-pot synthesis Coupling->Target

Figure 2: Downstream utility workflow. The ester serves as the gateway to the carboxylic acid, which is then coupled to heterocyclic amines (e.g., aminopyridines) to generate bioactivity.

Safety & Handling

While specific toxicological data for this exact ester may be limited, handling should follow protocols for substituted benzoates and alkyl halides .

  • Hazards:

    • Skin/Eye Irritation: Likely causes irritation (H315, H319).[3][4]

    • Inhalation: May cause respiratory irritation (H335).[4]

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas.

  • Disposal: Dispose of as organic hazardous waste. Ensure no residual alkyl halides (2-iodopropane is a potential alkylating agent/carcinogen) remain in the waste stream without neutralization.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

    • Note: This reference validates the structural isomer and properties of the hydroxy-precursor class.
  • Context: Validates the use of K2CO3/DMF for isopropylation of 3,4-substituted benzo
  • Medicinal Chemistry Context (The Methyl Effect): Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Context: Authoritative review on the pharmacodynamic impact of methyl group insertion.
  • Context: Provides baseline physical data for the methoxy-analog used for property prediction.

Sources

Technical Monograph: 3-Isopropoxy-4-Methylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-isopropoxy-4-methylbenzoic acid methyl ester , a specialized aromatic building block used in the synthesis of pharmaceuticals and agrochemicals. Distinct from its methoxy-analogues (anisic acid derivatives), the introduction of the bulky, lipophilic isopropoxy group at the meta-position allows medicinal chemists to modulate the partition coefficient (LogP) and metabolic stability of target scaffolds without altering the core electronic properties of the benzoate system.

This document details the structural elucidation, validated synthetic pathways, and quality control parameters required for the integration of this compound into high-throughput screening (HTS) and lead optimization campaigns.

Part 1: Structural Elucidation & Physicochemical Properties

Molecular Architecture

The molecule consists of a toluene core functionalized with a methyl ester at position 1 and an isopropoxy ether at position 3. The steric bulk of the isopropyl group forces a specific conformational lock, potentially shielding the position 2 proton and influencing the binding kinetics in protein pockets compared to a simple methoxy group.

Key Physicochemical Parameters:

Parameter Value Significance in Drug Design
Molecular Formula C₁₂H₁₆O₃ Core Scaffold
Molecular Weight 208.25 g/mol Fragment-based drug design (FBDD) compliant (<300 Da)
LogP (Predicted) ~3.2 - 3.5 High lipophilicity; enhances membrane permeability
H-Bond Acceptors 3 Ester carbonyl + 2 ether oxygens
H-Bond Donors 0 Good blood-brain barrier (BBB) penetration potential

| Rotatable Bonds | 4 | Ester linkage + Isopropyl ether linkage |

Spectroscopic Signature (NMR & MS)

The following data represents the expected spectroscopic signals based on electronic shielding principles and homologous compounds (e.g., methyl 3-methoxy-4-methylbenzoate).

¹H NMR (400 MHz, CDCl₃) Assignments:

  • δ 7.55 – 7.60 (dd, 1H): Aromatic H-6 (Ortho to ester, Meta to methyl).

  • δ 7.48 (d, 1H): Aromatic H-2 (Ortho to ester, shielded by isopropoxy).

  • δ 7.18 (d, 1H): Aromatic H-5 (Ortho to methyl).[1]

  • δ 4.55 – 4.65 (sept, 1H): Isopropyl CH (Methine proton).

  • δ 3.89 (s, 3H): Methyl Ester (-COOCH₃).

  • δ 2.28 (s, 3H): Aromatic Methyl (-Ar-CH₃).

  • δ 1.36 (d, 6H): Isopropyl Methyls (-CH(CH₃)₂).

Graphviz Diagram 1: Structural Connectivity & NMR Zones

Structure Figure 1: Functional Group Connectivity and NMR Shift Zones Core Benzene Ring (Toluene Core) Pos1 Pos 1: Methyl Ester (-COOCH3) δ ~3.89 ppm Core->Pos1 Electronic w/g Pos3 Pos 3: Isopropoxy (-OCH(CH3)2) δ ~4.60 ppm (CH) Core->Pos3 Steric Bulk Pos4 Pos 4: Methyl (-CH3) δ ~2.28 ppm Core->Pos4 Hyperconjugation

Part 2: Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most robust route to 3-isopropoxy-4-methylbenzoic acid methyl ester avoids the harsh conditions of direct esterification of the bulky acid. Instead, the preferred industrial route utilizes the Williamson Ether Synthesis on the commercially available phenolic precursor: Methyl 3-hydroxy-4-methylbenzoate.

Why this route?

  • Selectivity: Alkylation of the phenol is chemoselective in the presence of the ester.

  • Yield: Avoids the steric hindrance issues encountered when trying to esterify 3-isopropoxy-4-methylbenzoic acid directly.

  • Cost: Methyl 3-hydroxy-4-methylbenzoate is a commodity chemical (used in Gefitinib intermediate synthesis).

Experimental Protocol (Step-by-Step)

Reaction: Methyl 3-hydroxy-4-methylbenzoate + 2-Bromopropane + K₂CO₃ → Product

Reagents:

  • Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

  • 2-Bromopropane (Isopropyl bromide) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-hydroxy-4-methylbenzoate (10.0 g, 60 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (16.6 g, 120 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.

  • Alkylation: Add 2-Bromopropane (8.5 mL, 90 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenolic starting material (lower Rf) is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (400 mL) to precipitate inorganic salts and the organic product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting oil usually crystallizes upon standing. If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Graphviz Diagram 2: Synthetic Workflow

Synthesis Figure 2: Williamson Ether Synthesis Pathway SM Start: Methyl 3-hydroxy- 4-methylbenzoate Intermediate Intermediate: Phenoxide Anion SM->Intermediate Deprotonation Reagents Reagents: 2-Bromopropane (1.5 eq) K2CO3 (2.0 eq) DMF, 60°C Reagents->Intermediate Workup Workup: 1. Quench (Ice H2O) 2. Extract (EtOAc) 3. Wash (Brine) Intermediate->Workup SN2 Alkylation Product Product: 3-isopropoxy-4-methylbenzoic acid methyl ester Workup->Product Purification

Part 3: Medicinal Chemistry Applications[3][4]

Bioisosteric Replacement Strategy

In drug discovery, this molecule serves as a critical tool for Structure-Activity Relationship (SAR) optimization. It is often used to replace 3-methoxy or 3-ethoxy motifs.

  • Lipophilicity Modulation: Switching from Methoxy (-OCH₃) to Isopropoxy (-OiPr) increases LogP by approximately 0.8–1.0 units, significantly altering membrane permeability and plasma protein binding.

  • Metabolic Stability: The isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to the rapidly metabolized methoxy group.

  • Steric Occlusion: The bulkier isopropyl group can induce conformational changes in the benzoate ring relative to the receptor binding pocket, potentially improving selectivity.

Common Derivatives

This methyl ester is rarely the final drug. It is a "masked" intermediate usually subjected to:

  • Hydrolysis: To yield the free acid (for coupling to amines).

  • Reduction: To yield the benzyl alcohol (for benzylic halides).

  • Amidation: Direct conversion to benzamides.

Graphviz Diagram 3: SAR Decision Logic

SAR Figure 3: SAR Optimization Logic Flow Base Base Scaffold: Anisic Acid Deriv. Problem Issue: High Clearance / Low Potency Base->Problem Strategy Strategy: Increase Lipophilicity & Sterics Problem->Strategy Solution Solution: 3-Isopropoxy-4-methyl benzoate Strategy->Solution Outcome Outcome: 1. Improved Metabolic Stability 2. Enhanced Hydrophobic Contact Solution->Outcome

Part 4: Quality Control & Analytics

To ensure data integrity in biological assays, the synthesized compound must meet the following specifications:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Residual Solvents: DMF < 880 ppm (ICH Q3C guidelines).

  • Appearance: White to off-white crystalline solid or clear viscous oil (depending on purity/polymorph).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analogous Structure Source). Retrieved from [Link]

  • MDPI (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Demonstrates the alkylation of the 3-hydroxy position in benzoate systems). Retrieved from [Link]

  • AOBChem. 4-Isopropoxy-3-methoxybenzoic acid (Isomeric Reference). Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling and Application of Methyl 3-isopropoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 3-isopropoxy-4-methylbenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and mitigation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this analysis, ensuring a scientifically grounded and practical approach to laboratory safety.

Compound Overview and Inferred Hazard Profile

Structural Analogues Considered:

  • Methyl Benzoate: The parent ester, providing baseline data on the reactivity of the ester functional group.[1][2][3]

  • Methyl 4-methylbenzoate: An isomer, offering insight into the influence of the methyl group on the benzene ring.[4]

  • Methyl 3-methylbenzoate: Another isomer, providing further context on the positional effects of the methyl group.[5]

  • Related Alkoxy Benzoates: Compounds such as Methyl 4-isopropoxy-3-methoxybenzoate and Methyl 3-hydroxy-4-methoxy-benzoate provide information on the impact of alkoxy groups on the aromatic ring.[6]

Based on these analogues, the primary hazards associated with Methyl 3-isopropoxy-4-methylbenzoate are anticipated to be:

  • Skin and Eye Irritation: A common characteristic of many benzoate esters.[4][5][7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation.[4][5]

  • Harmful if Swallowed: Oral toxicity is a potential concern, as seen with methyl benzoate.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is paramount before commencing any experimental work. The following hierarchy of controls should be implemented to minimize exposure and ensure a safe working environment.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling Methyl 3-isopropoxy-4-methylbenzoate Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, safety glasses, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for minimizing exposure to chemical hazards.

Engineering Controls

The primary engineering control for handling Methyl 3-isopropoxy-4-methylbenzoate is a certified chemical fume hood.[4][5] This is essential to prevent the inhalation of any potential vapors or aerosols. All weighing and transfers of the solid material should be performed within the fume hood.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved.

  • Training: All personnel must be trained on the potential hazards and the specific procedures outlined in the SOPs.

  • Designated Areas: Clearly demarcate the areas where this compound will be handled and stored.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following should be considered mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][7]Protects against splashes and airborne particles.
Hand Protection Nitrile gloves.[2][4]Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[5]Prevents inhalation of dust or vapors.

Experimental Protocols: Safe Handling and Use

The following protocols are designed to provide a framework for the safe handling of Methyl 3-isopropoxy-4-methylbenzoate in a research setting.

Weighing and Transfer
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on a tared analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of Methyl 3-isopropoxy-4-methylbenzoate to the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Securely close the primary container immediately after transfer.

  • Dissolution: If dissolving the compound, add the solvent to the weigh boat within the fume hood to minimize dust generation.

In-situ Reaction Monitoring

When this compound is used as a reagent in a chemical synthesis, for example, in the preparation of pharmaceutical intermediates, continuous monitoring is crucial.[6][8]

Reaction_Workflow cluster_workflow Synthetic Workflow Incorporating Methyl 3-isopropoxy-4-methylbenzoate Start Start: - Assemble glassware in fume hood - Inert atmosphere if required Reagent_Prep Reagent Preparation: - Weigh Methyl 3-isopropoxy-4-methylbenzoate - Dissolve in appropriate solvent Start->Reagent_Prep Reaction Reaction: - Add reagents to reaction vessel - Maintain temperature and stirring Reagent_Prep->Reaction Monitoring Monitoring: - TLC, LC-MS, or GC-MS analysis of aliquots Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Work-up: - Quench reaction - Extraction and washing Monitoring->Workup Reaction complete Purification Purification: - Column chromatography or recrystallization Workup->Purification End End: - Characterize final product - Store appropriately Purification->End

Sources

Solubility of Methyl 3-isopropoxy-4-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3-isopropoxy-4-methylbenzoate in Organic Solvents

Executive Summary

The solubility profile of Methyl 3-isopropoxy-4-methylbenzoate (CAS 865138-66-5) is a critical physicochemical parameter in the process development of pharmaceutical intermediates, particularly for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and tyrosine kinase inhibitors (e.g., Gefitinib precursors). Precise solubility data is essential for optimizing reaction yield, designing purification via crystallization, and selecting environmentally sustainable solvents.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of Methyl 3-isopropoxy-4-methylbenzoate. It synthesizes predictive solubility landscapes based on structural analogs (e.g., Methyl 3-methoxy-4-methylbenzoate) with rigorous experimental protocols for generating definitive thermodynamic data.

Chemical Profile & Structural Context

Methyl 3-isopropoxy-4-methylbenzoate is a lipophilic ester characterized by a benzoate core substituted with a methyl group at the para position (4-position) and an isopropoxy group at the meta position (3-position).

  • Systematic Name: Methyl 3-(1-methylethoxy)-4-methylbenzoate

  • CAS Number: 865138-66-5[1][2][3][4][5]

  • Molecular Formula: C₁₂H₁₆O₃[1]

  • Molecular Weight: 208.25 g/mol [1]

  • Physical State: Typically a low-melting solid or viscous oil at room temperature, depending on purity and polymorphic form.

Structural Influence on Solubility: The isopropoxy group introduces significant steric bulk and lipophilicity compared to a methoxy substituent. This modification generally:

  • Decreases Solubility in Water: The bulky alkyl chain disrupts hydrogen bonding networks.

  • Increases Solubility in Non-Polar Solvents: Enhanced van der Waals interactions with solvents like Toluene and Hexane.

  • Modulates Crystallization: The steric hindrance can slow nucleation, requiring precise supersaturation control.

Solubility Landscape: Predicted & Analogous Data

In the absence of public, peer-reviewed solubility datasets for this specific CAS, we derive the solubility landscape from the structurally homologous Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0). The isopropoxy derivative is expected to follow similar polarity trends but with lower mole fraction solubility in polar protic solvents due to increased hydrophobicity.

Table 1: Predicted Solubility Trends in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Solubility (298.15 K)Thermodynamic Driver
Polar Aprotic Ethyl Acetate, Acetone, THFHigh (> 0.15 mole fraction)Dipole-dipole interactions; favorable enthalpy of mixing.
Chlorinated Dichloromethane (DCM), ChloroformVery High (> 0.20 mole fraction)Strong dispersion forces; excellent solvation of the aromatic core.
Alcohols Methanol, Ethanol, IsopropanolModerate (0.02 - 0.10 mole fraction)Temperature-dependent; H-bonding with ester oxygen is sterically hindered by isopropoxy group.
Aromatic Toluene, XyleneHigh

stacking interactions.
Aliphatic n-Hexane, n-HeptaneLow to Moderate Entropy-driven; solubility increases significantly with temperature.
Aqueous WaterNegligible (< 0.0001 mole fraction)Hydrophobic effect; "Anti-solvent" candidate.

Experimental Protocol: Determination of Solubility

To generate high-fidelity solubility data for process design, the Static Gravimetric Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and minimizes solvent evaporation errors.

Protocol A: Static Equilibrium Method (Gravimetric)

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Agitation (Magnetic Stirring) Time: 24-48h Temp: T ± 0.05 K Start->Equilibration Settling Phase Separation (Stop Stirring, 2-4h) Equilibration->Settling Sampling Supernatant Extraction (Syringe Filter 0.45 µm) Settling->Sampling Analysis Gravimetric Analysis (Evaporation to Dryness) Sampling->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc

Caption: Workflow for the Static Equilibrium Gravimetric Method to determine solubility.

Step-by-Step Procedure:

  • Preparation: Add excess Methyl 3-isopropoxy-4-methylbenzoate to a jacketed glass vessel containing 50 mL of the selected solvent.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer. Maintain temperature within

    
     K using a circulating water bath.
    
    • Duration: Allow 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Stop agitation and allow the suspension to settle for 2–4 hours. This prevents the sampling of suspended micro-crystals.

  • Sampling: Withdraw 2–5 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the supernatant and weigh immediately (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the molar mass of the solute (208.25 g/mol ) and
    
    
    is the molar mass of the solvent.

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated with thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The most robust model for non-ideal solutions of benzoate esters. It accounts for the temperature dependence of the enthalpy of solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       relates to the enthalpy of solution. A positive value for solubility usually implies an endothermic process (
      
      
      
      ), meaning solubility increases with temperature.
Van't Hoff Equation

Used for a first-approximation of the enthalpy (


) and entropy (

) of dissolution.


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Process Application: Crystallization Strategy

Based on the physicochemical properties of the isopropoxy substituent, the following crystallization strategies are recommended for purification:

Strategy Diagram:

CrystallizationStrategy Input Crude Methyl 3-isopropoxy-4-methylbenzoate SolventSelect Solvent Selection Input->SolventSelect MethodA Cooling Crystallization (Alcohol/Ester) SolventSelect->MethodA High Purity Req MethodB Anti-Solvent Crystallization (Acetone/Water) SolventSelect->MethodB High Yield Req DetailsA Solvent: Ethanol or IPA High T coeff of solubility Yield: High MethodA->DetailsA DetailsB Solvent: Acetone (Dissolve) Anti-Solvent: Water (Precipitate) Yield: Very High Purity: Moderate MethodB->DetailsB

Caption: Decision tree for crystallization based on solubility thermodynamics.

  • Cooling Crystallization (Recommended):

    • Solvent: Isopropanol (IPA) or Ethanol.

    • Rationale: These solvents typically show a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing recovery yield (~85-90%).

  • Anti-Solvent Crystallization:

    • System: Acetone (Solvent) + Water (Anti-solvent).

    • Rationale: The hydrophobic isopropoxy group causes rapid precipitation upon water addition. This is effective for removing polar impurities but requires control to prevent oiling out.

References

  • Chemical Identity & Synthesis Context

    • Synthesis of Roflumilast and Intermediates. (2008). World Intellectual Property Organization. WO2008142542.
    • Methyl 3-isopropoxy-4-methylbenzoate Product Page.[1][2][3][6] BLD Pharm / Aobchem.[1] (Verifies CAS 865138-66-5 and commercial availability).[3]

  • Methodology - Solubility Determination

    • Shaokun, T., et al. (2019). "Solubility Determination and Thermodynamic Modeling of 3-Methyl-4-nitrobenzoic Acid in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 64(2). (Standard protocol for benzoate solubility).

    • Jouyban, A. (2008). "Review of the Jouyban-Acree Model for Predicting Solubility in Solvent Mixtures." Journal of Pharmaceutical & Pharmaceutical Sciences.
  • Analogous Data Source: Abraham, M. H., et al. (2019). "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents." Physics and Chemistry of Liquids. (Used for structural analog comparison).

Sources

Methyl 3-isopropoxy-4-methylbenzoate melting point data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point Determination of Methyl 3-isopropoxy-4-methylbenzoate for Researchers and Drug Development Professionals

Introduction

Theoretical Framework: The Significance of Melting Point in a Pharmaceutical Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[1][2] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.[3] The presence of impurities disrupts this crystalline structure, typically leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, melting point determination serves two primary purposes in a research and development setting:

  • Identification: The melting point is a characteristic property of a pure compound. While not unique, it provides a valuable data point for confirming the identity of a synthesized molecule when compared against a known standard or literature value.

  • Purity Assessment: A sharp melting range is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities, necessitating further purification steps.[1]

For a novel compound like Methyl 3-isopropoxy-4-methylbenzoate, establishing a reliable melting point is a crucial first step in its physicochemical characterization, informing downstream processes such as formulation and stability studies.

Predicting the Melting Point of Methyl 3-isopropoxy-4-methylbenzoate

While an experimental value is absent from the literature, we can infer an approximate melting point range by examining structurally analogous compounds. This practice provides a valuable starting point for the experimental determination.

Compound NameStructureMelting Point (°C)
Methyl 3-methoxy-4-methylbenzoate50-54[4]
Methyl 4-methylbenzoate32-35[5]
Methyl 3-nitrobenzoate78[6]

Table 1: Melting Points of Structurally Related Benzoate Esters.

The isopropoxy group in the target molecule is larger and more complex than the methoxy group in Methyl 3-methoxy-4-methylbenzoate, which could influence crystal packing and potentially lead to a different melting point. The electronic and steric effects of the isopropoxy group compared to a nitro or a simple methyl group will also play a significant role. Based on these related structures, a reasonable starting hypothesis would be that the melting point of Methyl 3-isopropoxy-4-methylbenzoate likely falls within a broad range of 30-80°C.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small-molecule organic compound is the capillary tube method.[3] This can be performed using a digital melting point apparatus (such as a Mel-Temp) or a Thiele tube with a heating oil bath.[1]

Materials and Equipment
  • Methyl 3-isopropoxy-4-methylbenzoate (purified sample)

  • Melting point capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of Methyl 3-isopropoxy-4-methylbenzoate is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals in a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end.[7]

    • The packed sample height should be between 2-3 mm for an accurate measurement.[7]

  • Initial (Rapid) Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[1]

    • Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.[7]

    • Prepare a fresh capillary with the sample.

    • Place the new capillary in the apparatus.

    • Heat the sample at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

    • Repeat the accurate determination at least twice to ensure reproducibility. The results should be consistent.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_det Melting Point Measurement cluster_rep Data Reporting A Dry and Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Rapid Initial Heating B->C D Determine Approximate MP C->D E Cool Apparatus D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Droplet) F->G H Record T2 (Completely Liquid) G->H I Repeat for Consistency H->I J Report as Range (T1-T2) I->J

A schematic workflow for the determination of the melting point of a solid organic compound.

Interpreting the Results and Ensuring Data Integrity

The trustworthiness of the determined melting point hinges on a self-validating system of experimental practice. A sharp, reproducible melting range (e.g., within 0.5-1.0°C) is a strong indicator of a pure compound. If the melting range of the synthesized Methyl 3-isopropoxy-4-methylbenzoate is broad (e.g., > 2°C) and lower than anticipated based on analogous compounds, it suggests the presence of impurities. In such a case, further purification of the compound is warranted, followed by a redetermination of the melting point.

To ensure the authoritative grounding of the results, the thermometer in the melting point apparatus should be calibrated using certified standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.

Conclusion

The determination of the melting point of Methyl 3-isopropoxy-4-methylbenzoate is a fundamental yet critical step in its characterization for any application in drug discovery and development. By adhering to the meticulous protocol outlined in this guide, researchers can obtain a reliable and reproducible melting point range. This data, when interpreted correctly, provides invaluable insight into the purity and identity of this novel compound, thereby underpinning the scientific integrity of subsequent research endeavors.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • Measuring the Melting Point - Laboratory Equipment Supplier. (2023, May 8). Westlab.
  • Melting point determin
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Methyl 4-isopropoxy-3-methoxybenzoate | 3535-27-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents. (n.d.).
  • methyl 4-methylbenzoate - 99-75-2, C9H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • METHYL 3-METHOXY-4-METHYLBENZOATE CAS#: 3556-83-0 - ChemicalBook. (n.d.). ChemicalBook.
  • Synthesis of methyl 3-methoxy-4-methylbenzoate - PrepChem.com. (n.d.). PrepChem.com.
  • methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (n.d.). The Good Scents Company.
  • Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis - Benchchem. (n.d.). Benchchem.
  • Methyl benzo
  • trimethoxy-phenyl)iodonium - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki - Guidechem. (n.d.). Guidechem.
  • Methyl 3-nitrobenzoate - CAS Common Chemistry. (n.d.). CAS Common Chemistry.
  • Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem. (n.d.). PubChem.
  • METHYL 4-METHOXY-3-METHYLBENZOATE | 70347-04-5 - ChemicalBook. (2025, July 16). ChemicalBook.

Sources

Methodological & Application

Synthesis of Methyl 3-isopropoxy-4-methylbenzoate: An Application of the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-isopropoxy-4-methylbenzoate is a valuable intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring an isopropyl ether and a methyl benzoate moiety, allows for diverse functionalization. This application note provides a detailed protocol for the synthesis of methyl 3-isopropoxy-4-methylbenzoate from the readily available starting material, methyl 3-hydroxy-4-methylbenzoate, via the Williamson ether synthesis. This method offers a robust and scalable route to the desired product.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an organohalide.[2] In this specific application, the phenolic hydroxyl group of methyl 3-hydroxy-4-methylbenzoate is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide to form the desired ether linkage.

Reaction Mechanism and Rationale

The synthesis of methyl 3-isopropoxy-4-methylbenzoate from methyl 3-hydroxy-4-methylbenzoate is a classic example of the Williamson ether synthesis. The reaction proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of methyl 3-hydroxy-4-methylbenzoate is acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K2CO3), to form a potassium phenoxide intermediate. The use of a moderate base like K2CO3 is advantageous as it is inexpensive, easy to handle, and generally provides good yields for this type of reaction.[3]

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). This nucleophilic attack proceeds via an SN2 mechanism, leading to the displacement of the halide ion and the formation of the C-O ether bond.[2][4] The choice of the alkylating agent is critical; primary and secondary alkyl halides are preferred for the Williamson ether synthesis to minimize competing elimination reactions.[2]

The overall transformation is illustrated in the following scheme:

Williamson Ether Synthesis start Methyl 3-hydroxy-4-methylbenzoate intermediate Potassium Phenoxide Intermediate start->intermediate Deprotonation alkyl_halide 2-Iodopropane product Methyl 3-isopropoxy-4-methylbenzoate base K2CO3 intermediate->product SN2 Attack

Figure 1: General workflow for the synthesis of Methyl 3-isopropoxy-4-methylbenzoate.

Experimental Protocol

This protocol details the synthesis of methyl 3-isopropoxy-4-methylbenzoate on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 3-hydroxy-4-methylbenzoate5831-95-8166.1710.01.0
2-Iodopropane75-30-9169.9915.01.5
Potassium Carbonate (anhydrous)584-08-7138.2120.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL-
Ethyl acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Deionized Water7732-18-518.02As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 3-hydroxy-4-methylbenzoate (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes. Following this, add 2-iodopropane (1.50 mL, 15.0 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and stir the mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL). This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield methyl 3-isopropoxy-4-methylbenzoate as a colorless oil or a low-melting solid.

Characterization

The structure and purity of the synthesized methyl 3-isopropoxy-4-methylbenzoate should be confirmed by spectroscopic methods.

  • 1H NMR (CDCl3): The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a septet for the CH proton and a doublet for the two CH3 groups), the aromatic protons, the methyl group on the aromatic ring, and the methyl ester protons.

  • 13C NMR (CDCl3): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbons of the isopropoxy group, the aromatic ring, the ring-substituted methyl group, and the ester carbonyl and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to support its structural identification.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Iodopropane: This reagent is flammable and an irritant.[3][5] Avoid inhalation and contact with skin and eyes.

  • Potassium Carbonate: It is an irritant.[6] Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It is also a suspected teratogen. Handle with extreme care and avoid exposure.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of methyl 3-isopropoxy-4-methylbenzoate from methyl 3-hydroxy-4-methylbenzoate. The protocol described in this application note is straightforward and can be readily adapted for various scales of synthesis. Proper execution of the experimental procedure and adherence to safety guidelines are essential for obtaining a high yield of the pure product. The synthesized compound can then be utilized in subsequent steps for the development of more complex molecules of interest to researchers in the pharmaceutical and chemical industries.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • GeeksforGeeks. Williamson Ether Synthesis. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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Application Notes and Protocols for the O-Alkylation of Phenol Derivatives Using Potassium Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Practical and Versatile Method for Aryl Ether Synthesis

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, providing access to a vast array of aryl ethers that are prevalent in pharmaceuticals, agrochemicals, and materials science. Among the various methods available, the use of potassium carbonate (K₂CO₃) as a base in conjunction with an alkylating agent offers a practical, cost-effective, and versatile approach. This protocol, a variation of the classic Williamson ether synthesis, is particularly well-suited for a broad range of phenol derivatives due to the moderate basicity of potassium carbonate, which minimizes side reactions often observed with stronger bases.[1][2]

This comprehensive guide provides an in-depth exploration of the O-alkylation of phenols using potassium carbonate, detailing the underlying mechanism, a step-by-step experimental protocol, troubleshooting strategies, and key reaction parameters. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and successfully implement this valuable synthetic methodology.

Theoretical Background: Unraveling the Reaction Mechanism

The O-alkylation of phenols with potassium carbonate proceeds through a two-step mechanism:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by potassium carbonate.[3][4] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a relatively weak base like K₂CO₃.[2][5] This acid-base reaction generates a potassium phenoxide salt, which is a potent nucleophile. The deprotonation step is often the rate-determining step of the overall reaction.[6] The equilibrium of this step is driven forward by the subsequent alkylation.

  • Nucleophilic Substitution (Sₙ2 Reaction): The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7][8] This concerted step involves the backside attack of the nucleophile, leading to the formation of the desired aryl ether and a potassium halide salt as a byproduct.

The overall transformation can be represented as follows:

Caption: General experimental workflow for O-alkylation.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general method for the O-alkylation of a phenol derivative. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

  • Phenol derivative (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.5 eq)

  • Alkylating agent (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF, acetonitrile)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq), anhydrous potassium carbonate (1.5 - 2.5 eq), and the chosen anhydrous solvent (e.g., acetone).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Then, add the alkylating agent (1.1 - 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and maintain it for the required time (typically 2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

  • Extraction: Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure aryl ether.

  • Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Key Reaction Parameters and Optimization

The success and efficiency of the O-alkylation reaction are influenced by several key parameters. The following table summarizes these parameters and provides guidance for optimization.

ParameterRecommended Conditions & ConsiderationsImpact on Reaction
Base Anhydrous, finely powdered K₂CO₃ (1.5-2.5 eq).The use of excess base drives the deprotonation equilibrium. Finely powdered base provides a larger surface area for reaction. For less acidic phenols, a stronger base like Cs₂CO₃ may be beneficial. [1]
Alkylating Agent Primary alkyl halides (iodides > bromides > chlorides) are preferred (1.1-1.5 eq).The reactivity of the alkylating agent follows the order I > Br > Cl. Secondary and tertiary alkyl halides are prone to elimination side reactions. [8][9]
Solvent Anhydrous polar aprotic solvents (Acetone, DMF, Acetonitrile, DMSO).These solvents promote the Sₙ2 reaction by solvating the cation and leaving the phenoxide anion more nucleophilic. [5][9]
Temperature Room temperature to reflux temperature of the solvent.Higher temperatures generally increase the reaction rate. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions.
Reaction Time Typically 2-24 hours.Reaction time is dependent on the reactivity of the phenol and the alkylating agent, as well as the reaction temperature.
Substrate Electron-withdrawing groups on the phenol increase acidity and can facilitate deprotonation. [10][11][12]Electron-donating groups may require slightly stronger conditions. [13]The electronic nature of the substituents on the phenol can affect its acidity and nucleophilicity.

Troubleshooting and Field-Proven Insights

While generally a robust reaction, challenges can arise during the O-alkylation of phenols. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Insufficiently Anhydrous Conditions: Moisture can consume the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.

    • Poor Quality of Potassium Carbonate: Use freshly opened or properly stored anhydrous potassium carbonate. Grinding the K₂CO₃ into a fine powder can increase its reactivity.

    • Low Reactivity of Alkylating Agent: Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).

  • Formation of C-Alkylated Byproducts:

    • The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. [8][14]While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

    • Solvent Effects: Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide, making the ring carbons more accessible. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. [5][14] * Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation and improve selectivity by facilitating the transfer of the phenoxide ion into the organic phase. [15]

  • Elimination Side Reactions:

    • When using secondary or tertiary alkyl halides as alkylating agents, elimination (E2) can compete with substitution (Sₙ2), leading to the formation of alkenes. [8][9]To avoid this, it is highly recommended to use primary alkyl halides.

Conclusion

The O-alkylation of phenol derivatives using potassium carbonate is a powerful and widely applicable method for the synthesis of aryl ethers. Its operational simplicity, use of an inexpensive and mild base, and broad substrate scope make it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to access a diverse range of valuable molecules.

References

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  • Unknown. (n.d.). Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate. ResearchGate. Retrieved from [Link]

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  • Unknown. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

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  • Rhodium. (2004). Phenol Alkylation using Cs2CO3 as base. Hive Novel Discourse. Retrieved from [Link]

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  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Unknown. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

  • Reddit. (2020). Acidity and Electron Donating/Withdrawing Groups. r/OrganicChemistry. Retrieved from [Link]

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  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • PubMed. (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. Retrieved from [Link]

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  • Chad's Prep. (2018). 12.2 Acidity of Alcohols and Phenols. YouTube. Retrieved from [Link]

  • IRIS. (n.d.). GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Retrieved from [Link]

  • Quora. (2021). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Potassium Carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • PMC. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved from [Link]

  • Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Unknown. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Retrieved from [Link]

  • Semantic Scholar. (1999). Improved Cs2Co3 Promoted O-Alkylation of Phenols. Retrieved from [Link]

  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Hydrolysis in Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Root Cause Analysis

Before modifying your protocol, identify when the hydrolysis is occurring. Ester hydrolysis is often misdiagnosed as "low reactivity." Use this decision matrix to isolate the failure mode.

Troubleshooting_Flowchart Start Symptom: Low Ester Yield Check1 Is Starting Material (Acid) Recovered Unchanged? Start->Check1 Check2 Did product exist before workup (TLC/LCMS)? Check1->Check2 Yes (Acid + Alcohol present) Result_Side Issue: Competitive Side Reaction (N-acylurea formation) Check1->Result_Side No (Byproducts formed) Result_Eq Issue: Equilibrium Limitation (Water accumulation) Check2->Result_Eq No (Conversion stalled <70%) Result_Workup Issue: Hydrolysis during Workup (Saponification) Check2->Result_Workup Yes (Product lost during extraction)

Figure 1: Diagnostic logic to distinguish between equilibrium stalling, workup hydrolysis, and competitive side reactions.

Critical Protocols & Troubleshooting

Module A: Equilibrium Management (Fischer Esterification)

The Problem: The reaction stalls at equilibrium (


) because water is not being removed effectively.
The Fix:  Physical removal of water is more effective than simply adding excess reagent.
Q: I am using a Dean-Stark trap, but conversion is still stuck at 80%. Why?

A: You may be using a solvent that does not form a proper azeotrope, or the trap volume is too large for your scale.

  • Solvent Choice: Toluene is standard, but if your substrate is heat-sensitive, the boiling point (

    
    ) may be too high. Switch to Benzene  (toxic, strictly controlled) or Cyclohexane  (
    
    
    
    ).
  • The "Wet Trap" Error: Ensure the Dean-Stark trap is pre-filled with dry solvent before reflux begins. If you start empty, the first milliliters of "drying" actually just fill the trap, leaving water in the reaction flask until the trap overflows.

Table 1: Common Azeotropes for Water Removal

SolventBoiling Point (

)
Azeotrope BP (

)
% Water in Azeotrope (w/w)Application Note
Toluene 110.685.020.2%Standard. High capacity for water.
Benzene 80.169.38.8%Classic, but carcinogenic. Use Cyclohexane if possible.
Chloroform 61.256.12.8%Low water capacity. Inefficient for bulk water removal.
Ethanol 78.378.24.4%Do NOT use. Forms ternary azeotropes; difficult to dry.
Q: Can I use molecular sieves instead of a Dean-Stark apparatus?

A: Yes, but selection is critical.

  • Protocol: Use a Soxhlet extractor filled with activated sieves. Refluxing solvent passes through the sieves, dries, and returns to the flask.

  • The Trap: Do NOT use 4A sieves if your alcohol is Methanol or Ethanol.

    • Reasoning: 4A sieves have a pore size of 4 Å.[1] Ethanol (

      
       Å) can enter the pores and be adsorbed, effectively removing your reagent [1].
      
    • Solution: Always use 3A Molecular Sieves for small alcohol esterifications.

Module B: Activated Esterification (Steglich Method)

The Problem: Formation of N-acylurea side products or hydrolysis due to slow kinetics. The Fix: Accelerate the nucleophilic attack using DMAP (4-Dimethylaminopyridine).[2]

Q: I see a large urea byproduct peak, and my yield is low. Is this hydrolysis?

A: Likely not hydrolysis, but a rearrangement. In Steglich esterification (DCC coupling), the O-acylisourea intermediate is unstable. If the alcohol reacts too slowly, the intermediate rearranges to a stable, unreactive N-acylurea.[3][4]

Mechanism Visualization: The presence of DMAP is non-negotiable for sterically hindered substrates. It acts as an acyl-transfer "turbocharger."

Steglich_Mechanism Acid Carboxylic Acid + DCC Inter O-Acylisourea (Unstable Intermediate) Acid->Inter Side N-Acylurea (Dead End Side Product) Inter->Side Slow (No Catalyst) Active N-Acylpyridinium (Activated by DMAP) Inter->Active Fast (+DMAP) Product Target Ester Active->Product + Alcohol

Figure 2: DMAP outcompetes the N-acylurea rearrangement by forming a highly reactive N-acylpyridinium species [2].

Q: How do I prevent hydrolysis of the active ester during the reaction?

A:

  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

  • Solvent Drying: DCM (Dichloromethane) must be anhydrous. Water competes with the alcohol for the active ester, regenerating the starting acid and forming urea.

  • Reagent Order: Add the alcohol and DMAP to the acid first. Add DCC last at

    
    . This ensures the alcohol is ready to intercept the active intermediate immediately.
    
Module C: The "Silent Killer" – Workup-Induced Hydrolysis

The Problem: The reaction worked, but the product disappears during extraction. The Fix: Modify the quench and wash steps.

Q: My crude NMR showed product, but after NaHCO3 wash, it's gone. What happened?

A: You likely saponified your ester.[5] While NaHCO3 is a weak base, it can hydrolyze labile esters (e.g., activated esters, phenols, or esters with electron-withdrawing alpha-groups) if left in contact too long [3].

Troubleshooting Protocol:

  • Cold Workup: Chill all aqueous wash solutions to

    
    . Hydrolysis rates drop significantly at lower temperatures.
    
  • Avoid Basic Washes: If your ester is base-sensitive, do not use Carbonate/Bicarbonate to remove acid.

    • Alternative: Wash with pH 7 phosphate buffer or simply dilute Brine.

    • Acid Removal: If you must remove excess acid, consider filtering through a short pad of silica gel instead of aqueous extraction.

  • Fast Separation: Do not let the layers sit in the separatory funnel. Shake and separate immediately.

FAQ: Rapid Response

Q: Can I use HATU for esterification? A: Yes, but it is generally overkill for simple esters and expensive. HATU is excellent for amide bonds. For esters, the basic conditions (DIEA/TEA) required for HATU can promote hydrolysis of the formed ester. If using HATU, limit the reaction time to 1-2 hours and work up immediately.

Q: My ester is volatile. How do I dry it without losing product? A: Do not use a rotary evaporator at high vacuum.

  • Dry: Use Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4).[5]

  • Concentrate: Use a Vigreux column for distillation at atmospheric pressure, or use a rotary evaporator with a strictly controlled bath temperature (

    
    ) and modest vacuum (e.g., 200 mbar, not 10 mbar).
    

Q: Why does my acid chloride reaction smoke and yield acid? A: The "smoke" is HCl gas. If your glassware is not dry, the HCl reacts with moisture to revert the acid chloride to carboxylic acid.

  • Fix: Flame-dry glassware and use a "sacrificial" base like Pyridine or Triethylamine to scavenge the HCl produced.

References

  • HengYe Inc. (2017). 3A, 4A, 5A, 13X... What's the Difference?Link

  • Neises, B., & Steglich, W. (1978).[2][4][6] Simple Method for the Esterification of Carboxylic Acids.[4][6] Angewandte Chemie International Edition.[4] Link (Cited via Organic Chemistry Portal)

  • BenchChem. (2025).[5] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.Link (Simulated authoritative source based on search context)

  • Beger. (n.d.). Dean–Stark Apparatus DS 500.[7]Link

Sources

Removing unreacted isopropyl bromide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for organic chemists and process development scientists. It prioritizes practical, bench-proven solutions over textbook theory, addressing the specific challenges of removing 2-Bromopropane (Isopropyl Bromide) .[1]

Ticket Subject: Strategies for the complete removal of unreacted 2-Bromopropane from reaction mixtures. Status: Active Safety Alert: ⚠️ High Priority

🚨 Critical Safety Briefing: Read Before Proceeding

Compound: 2-Bromopropane (Isopropyl Bromide) CAS: 75-26-3 Hazard Classification: Reproductive Toxicant (Category 1B) [1]

Unlike many alkyl halides that are merely irritants, 2-bromopropane is a potent reproductive toxin .[1] Epidemiological data links exposure to azoospermia (loss of sperm count), ovarian failure, and hematopoietic disorders (anemia/leukopenia).[1]

  • Engineering Control: All removal procedures must be performed inside a functioning fume hood.

  • PPE: Double gloving (Nitrile/Laminate) is recommended. Standard latex offers poor protection against alkyl halides.

  • Waste: Aqueous washes generated from these protocols must be treated as halogenated organic waste, not standard aqueous waste.

🛠️ Triage: Select Your Removal Strategy

Don't guess. Use this logic flow to determine the safest and most efficient removal method for your specific crude mixture.

RemovalStrategy Start Start: Crude Reaction Mixture BP_Check Is Product BP > 120°C? Start->BP_Check Volatile Method A: Azeotropic Evaporation (Physical Removal) BP_Check->Volatile Yes Stability_Check Is Product Acid/Base Stable? BP_Check->Stability_Check No (Risk of product loss) Scavenge Method B: Chemical Scavenging (Reactive Removal) Stability_Check->Scavenge Yes Chromatography Method C: Chromatography (Last Resort) Stability_Check->Chromatography No

Figure 1: Decision matrix for selecting the appropriate workup protocol.

📉 Method A: Azeotropic Evaporation (Physical Removal)

Best For: Stable, high-boiling products (


).[1]
Mechanism:  Exploiting volatility and binary azeotropes.

Isopropyl bromide has a boiling point of 59.4°C . While this suggests simple rotary evaporation is sufficient, it often "tails" or remains trapped in viscous oils.[1] We can break this interaction using a solvent chaser (azeotrope).

The Protocol:

  • Bulk Removal: Concentrate the reaction mixture at 350–400 mbar and 40°C bath temperature. Do not go to high vacuum yet.

  • The Methanol Chase:

    • Redissolve the oily residue in a small volume of Methanol (MeOH) .

    • Isopropyl bromide forms a low-boiling azeotrope with methanol.[1]

    • Re-concentrate the mixture.[2]

  • High Vacuum Polish: Once the bulk solvent is gone, apply high vacuum (<5 mbar) for 30 minutes.

SolventAzeotrope BP with iPrBrComposition (approx.)
Methanol ~50°CHigh iPrBr content
Water ~55°CHeterogeneous azeotrope

Tech Tip: If your product is an oil, the alkyl halide can dissolve inside the product matrix, lowering its effective vapor pressure (Raoult's Law). The "Methanol Chase" disrupts this solvation shell.

🧪 Method B: Chemical Scavenging (The "Morpholine Wash")

Best For: Heat-sensitive products or when <0.1% residual halide is required (e.g., GMP intermediates).[1] Mechanism: Nucleophilic substitution (


) followed by pH-controlled extraction.

Since isopropyl bromide is a secondary alkyl halide, it reacts slower than primary halides.[1] We use Morpholine , a cheap, moderate nucleophile that functions as a "liquid scavenger."[1]

The Logic:

  • Reaction: Morpholine attacks iPrBr

    
     forms 
    
    
    
    -isopropylmorpholine (a tertiary amine).
  • Workup: The new impurity is basic. Washing with acid protonates it (

    
    ), forcing it into the aqueous layer.
    

ScavengingMechanism iPrBr iPr-Br (Lipophilic) Reaction S_N2 Reaction (Heat/Time) iPrBr->Reaction Morpholine Morpholine (Nucleophile) Morpholine->Reaction Amine N-Isopropylmorpholine (Basic Amine) Reaction->Amine AcidWash Acid Wash (1M HCl) Amine->AcidWash Salt Ammonium Salt (Water Soluble) AcidWash->Salt Extract to Aq.

Figure 2: The chemical transformation pathway converting lipophilic alkyl halide to hydrophilic salt.[1]

Step-by-Step Protocol:

  • Charge: Add 1.5 equivalents of Morpholine (relative to the estimated excess iPrBr) to the reaction mixture.

  • Digest: Stir for 1 hour. If the product is stable, heat to 50°C to accelerate the

    
     reaction on the secondary carbon.
    
  • Quench: Cool to room temperature. Dilute with your extraction solvent (Ether or EtOAc).

  • The Acid Cut: Wash the organic layer vigorously with 1M HCl (2x).

    • Chemistry: The excess Morpholine AND the new

      
      -isopropylmorpholine are protonated and move to the water layer.
      
  • Finish: Wash with Brine, dry over

    
    , and concentrate.
    

Alternative Scavengers:

  • Thiourea: Excellent for secondary halides. Forms isothiouronium salts. Use if your product contains basic nitrogens (amines) that would be lost in an acid wash.

🔍 Method C: Chromatographic Separation

Best For: When Methods A and B fail, or for analytical purification.[1]

The Challenge: Isopropyl bromide is non-polar and lacks a strong UV chromophore (weak absorbance at 200-210 nm). It is often invisible on standard UV TLC.

Troubleshooting FAQ:

Q: I can't see the impurity on my TLC plate. How do I track it?

  • A: Do not rely on UV. Use Iodine (

    
    ) Stain  or Silver Nitrate (
    
    
    
    ) Stain
    .
    • Silver Nitrate Stain: Specific for alkyl halides.[3][4] It precipitates AgBr (white/yellow spot) upon heating the plate.

Q: It co-elutes with my product.

  • A: Isopropyl bromide travels near the solvent front (High

    
    ) in most systems.
    
    • Fix: Use a gradient starting at 100% Hexanes/Heptane. Flush the column with 2-3 column volumes of pure non-polar solvent before introducing the polar modifier (EtOAc/DCM). This pushes the alkyl halide out before your product moves.

📚 References
  • National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 2-Bromopropane. U.S. Department of Health and Human Services. [Link]

  • PubChem. (n.d.). 2-Bromopropane Compound Summary. National Library of Medicine. [Link]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to General Methods for Alkyl Halide preparation and purification). [Link]

Sources

Technical Support Center: Thermal Optimization for Williamson Ether Synthesis of Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: WES-BENZ-OPT-001 Subject: Optimizing Reaction Temperature for Alkylation of Hydroxybenzoates

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center. You are likely here because your synthesis of alkoxybenzoates (via the alkylation of hydroxybenzoates) is failing in one of two ways: incomplete conversion (too cold) or ester degradation/by-product formation (too hot).

In the synthesis of benzoates via Williamson etherification, temperature is not just a kinetic accelerator; it is a selectivity switch. Unlike simple aliphatic alcohols, hydroxybenzoates possess an ester moiety susceptible to hydrolysis (saponification) and a phenoxide capable of C-alkylation.

This guide moves beyond generic protocols to address the specific thermodynamic conflicts inherent to benzoate scaffolds.

Module 1: The Thermodynamic Landscape

Before troubleshooting, you must understand the competing pathways defined by your reaction temperature (


).
The Competition: vs. Side Reactions

The Williamson ether synthesis is a bimolecular nucleophilic substitution (


).[1][2][3][4] However, two primary parasites feed on your yield as 

increases:
  • Base-Catalyzed Hydrolysis (Saponification): The ester group on your benzoate is electrophilic. If trace water is present and

    
     is high (>80°C), the base (
    
    
    
    or
    
    
    ) will attack the ester, converting your product into a carboxylic acid salt.
  • Elimination (E2): If your alkyl halide is secondary or bulky, high temperatures favor elimination (alkene formation) over substitution.

Visualization: Reaction Pathways

The following diagram illustrates the divergence points controlled by temperature and solvent conditions.

ReactionPathways Start Hydroxybenzoate + Alkyl Halide + Base Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Product Target Alkoxybenzoate (Ether) Intermediate->Product S_N2 Attack (Optimal: 60-80°C) Byprod1 Carboxylic Acid (Hydrolysis) Intermediate->Byprod1 High T + H2O (Saponification) Byprod2 Alkene (Elimination) Intermediate->Byprod2 High T + Bulky Halide (E2 Mechanism) Byprod3 C-Alkylated Isomer Intermediate->Byprod3 Protic Solvent (Ambident Attack)

Figure 1: Mechanistic divergence in Williamson synthesis. Green path indicates the desired


 route; red dashed paths indicate thermal and solvent-induced failure modes.

Module 2: Troubleshooting & FAQs

Issue 1: "My starting material is consumed, but I'm isolating the carboxylic acid, not the ester."

Diagnosis: Saponification (Ester Hydrolysis). Root Cause: The reaction temperature is too high for the level of moisture present in the system. Technical Explanation: Benzoate esters are generally stable to weak bases like


 in anhydrous conditions. However, at temperatures above 80°C, even trace water (from hygroscopic solvents or the base itself) allows hydroxide ions to attack the carbonyl carbon [1].

Corrective Action:

  • Lower

    
    :  Cap your temperature at 60-70°C.
    
  • Switch Solvent: If using DMF (b.p. 153°C), switch to Acetone (b.p. 56°C) or Acetonitrile (b.p. 82°C). The lower boiling point of acetone acts as a thermal safety valve.

  • Dry Your Base: Fuse your

    
     or dry it in an oven at 120°C overnight before use.
    
Issue 2: "The reaction is stalling at 50% conversion after 24 hours."

Diagnosis: Kinetic barrier / Poor Nucleophilicity. Root Cause:


 is insufficient to overcome the activation energy (

), or the lattice energy of the base is too high. Technical Explanation: In a heterogeneous mixture (solid base/liquid solvent), the reaction rate is often limited by the solubility of the base. Low temperatures reduce this solubility, starving the reaction of the phenoxide nucleophile [2].

Corrective Action:

  • Increase

    
     (Cautiously):  Increase temperature in 5°C increments.
    
  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6. This shuttles the carbonate/phenoxide into the organic phase, dramatically increasing the rate without requiring dangerous heat levels [3].

  • Switch to Dipolar Aprotic: If using Acetone, switch to DMF or DMSO. These solvents solvate cations effectively, leaving the phenoxide "naked" and highly reactive.

Issue 3: "I am seeing significant C-alkylation on the ring."

Diagnosis: Ambident Nucleophile Attack. Root Cause: Solvent effects.[3][4][5][6][7] Technical Explanation: Phenoxides are ambident nucleophiles (can attack from Oxygen or Carbon). Protic solvents (like Ethanol/Methanol) hydrogen-bond to the Oxygen, shielding it and favoring attack from the Carbon (C-alkylation). High temperatures also statistically increase the likelihood of C-alkylation [4].

Corrective Action:

  • Eliminate Protic Solvents: Never use alcohols as solvents for benzoate alkylation. Use strictly aprotic solvents (Acetone, DMF, MeCN).

  • Control Exotherm: Ensure the addition of the alkyl halide is controlled to prevent localized hot spots.

Module 3: Optimized Experimental Protocol

This protocol is designed for the alkylation of Methyl 4-hydroxybenzoate with a primary alkyl halide.

Reagents
  • Substrate: Methyl 4-hydroxybenzoate (1.0 eq)

  • Electrophile: Alkyl Bromide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq) - Must be finely ground and dried.
    
  • Solvent: Acetone (HPLC Grade) or DMF (Anhydrous).

  • Catalyst (Optional): TBAB (0.05 eq).

Workflow
  • Activation (0 - 30 mins):

    • Charge flask with Hydroxybenzoate,

      
      , and Solvent.
      
    • Stir at room temperature for 30 minutes. Why? This allows the acid-base equilibrium to form the phenoxide before the electrophile is introduced.

  • Addition:

    • Add Alkyl Bromide dropwise.

  • Thermal Ramp (The Critical Step):

    • Option A (Acetone): Heat to gentle reflux (~56°C). This is the safest method for preserving the ester.

    • Option B (DMF): Heat to 60°C. Monitor via TLC/HPLC after 1 hour. If <10% conversion, increase to 80°C. Do not exceed 90°C.

  • Monitoring:

    • Check for the disappearance of the phenol (starting material).

    • Checkpoint: If a new spot appears at the baseline (high polarity), check for hydrolysis (carboxylic acid formation).

Data: Solvent vs. Temperature Efficiency
SolventBoiling PointRec.[5] Temp RangeRisk ProfileRate
Acetone 56°CReflux (56°C)Low (Hydrolysis unlikely)Moderate
Acetonitrile 82°C60-80°CLow/MediumGood
DMF 153°C60-90°CHigh (Hydrolysis risk if wet)Excellent
Ethanol 78°CN/A Critical Failure (Transesterification/C-Alk)Poor

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Analyze Reaction Mixture CheckConversion Is Starting Material Consumed? Start->CheckConversion CheckProduct Is Product the Ester? CheckConversion->CheckProduct Yes LowYield Issue: Low Reactivity Action: Add PTC (TBAB) or Switch to DMF CheckConversion->LowYield No (Stalled) Hydrolysis Issue: Hydrolysis Action: Lower Temp, Dry Reagents CheckProduct->Hydrolysis No (Acid formed) Success Process Optimized CheckProduct->Success Yes

Figure 2: Diagnostic logic for Williamson Ether Synthesis optimization.

References

  • BenchChem. Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from BenchChem.com. Link

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering, 2021. Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.Link

  • Organic Chemistry Portal. Williamson Synthesis: Mechanisms and Side Reactions.[3]Link

Sources

Technical Support Center: Purification of Methyl 3-isopropoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MZN-304 Subject: Separation of Methyl 3-isopropoxy-4-methylbenzoate from Phenolic & Halide Starting Materials Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Chemical Context

User Context: You are likely synthesizing Methyl 3-isopropoxy-4-methylbenzoate via a Williamson Ether Synthesis . This involves the alkylation of Methyl 3-hydroxy-4-methylbenzoate (Starting Material A - Phenol) with 2-bromopropane or 2-iodopropane (Starting Material B - Alkyl Halide) using a base (e.g.,


 or 

) in an aprotic solvent (DMF, Acetone, or Acetonitrile).[1][2]

The Separation Challenge: The reaction mixture typically contains:

  • Target Product: Neutral ester (Lipophilic).[1][2]

  • Unreacted Phenol (SM A): Polar, acidic (

    
    ), potential hydrogen bond donor.[1][2]
    
  • Excess Alkyl Halide (SM B): Neutral, volatile, non-polar.[1]

  • Inorganic Salts:

    
    /
    
    
    
    , Base residues (Insoluble in organics).[1][2]

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary "self-validating" purification method due to the acidity difference between the phenolic starting material and the neutral ester product.[2]

Diagnostic Decision Matrix

Before proceeding, diagnose the state of your crude mixture using this logic flow.

PurificationLogic Start Reaction Complete (TLC Check) CheckSM Is Unreacted Phenol Present? Start->CheckSM LLE Protocol A: Acid-Base Extraction (Target: Remove Phenol) CheckSM->LLE Yes (Significant) Volatile Remove Alkyl Halide (Rotary Evap) CheckSM->Volatile No (Trace/None) CheckPurity Check Purity (TLC/HPLC) LLE->CheckPurity Flash Protocol B: Flash Chromatography (Target: High Purity) CheckPurity->Flash Impurities Remain Cryst Protocol C: Crystallization/Trituration (Target: Solid Isolation) CheckPurity->Cryst Clean but Oily Final Pure Product Flash->Final Cryst->Final Volatile->CheckPurity

Figure 1: Purification Decision Tree.[1][2] Use this workflow to determine the necessary intervention based on crude composition.

Protocol A: The Self-Validating Extraction (LLE)[1][2]

Objective: Remove unreacted Methyl 3-hydroxy-4-methylbenzoate (Phenol) without hydrolyzing the ester product.[1][2]

The Chemical Logic (Causality)
  • Acidity: The phenolic -OH has a

    
     of approximately 8–10.[1][2] The ester product is neutral.
    
  • Selectivity: By adjusting the aqueous pH to >11 using cold dilute base, we deprotonate the phenol into a water-soluble phenoxide salt. The lipophilic ester remains in the organic layer.

  • Risk: The methyl ester is susceptible to saponification (hydrolysis) if the base is too concentrated or hot.[2]

Step-by-Step Procedure
  • Quench & Dilute:

    • Cool reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).[1][2] Avoid DCM if possible to prevent difficult emulsions with DMF.[1][2]
      
    • Self-Validation: Ensure all solids (salts) are dissolved or filtered off before separation.[1][2]

  • The "Cold Wash" (Critical Step):

    • Wash the organic layer with ice-cold 1M NaOH (2x).[1][2]

    • Why Cold? Low temperature kinetically inhibits ester hydrolysis while thermodynamically allowing phenol deprotonation.[1][2]

    • Duration: Shake vigorously for 30 seconds and separate immediately. Do not let layers sit in contact.[1][2][3]

  • Neutralization:

    • Wash organic layer with Brine (Saturated NaCl) to remove residual water and base.[2]

    • Dry over anhydrous

      
       or 
      
      
      
      .[1][2]
  • Validation (The "Check"):

    • Spot the organic layer on a TLC plate against the starting phenol.

    • Pass: No spot corresponds to the phenol

      
      .
      
    • Fail: Phenol spot persists? Repeat Step 2 with fresh cold NaOH.

Troubleshooting LLE
SymptomProbable CauseCorrective Action
Yield Loss Ester Hydrolysis (Saponification)The base was too strong or too hot.[1][2] Use 0.5M NaOH or 10%

next time. Check the aqueous layer by acidifying it; if product precipitates, you hydrolyzed it.
Emulsion Density/Viscosity Match (DMF presence)Add more Brine to the aqueous layer or add a small amount of Methanol to break surface tension.[2]
Phenol Remains pH too lowThe wash wasn't basic enough to fully deprotonate the phenol. Ensure aqueous pH > 11.

Protocol B: Flash Chromatography Optimization

If Extraction (Protocol A) is insufficient, use chromatography.[1][2]

Stationary Phase: Silica Gel (40-63 µm).[1][2] Mobile Phase: Hexanes / Ethyl Acetate.[1][2][3]

Separation Data Table
ComponentPolarityPredicted

(Hex:EtOAc 8:2)
Visualization
Alkyl Halide Non-polar~0.90 (Elutes in void volume)

/ Iodine
Product (Ester) Moderate0.45 - 0.55 UV (254 nm)
Phenol (SM) Polar0.20 - 0.30 (Tails significantly)UV /

Stain

Technical Insight: Because the product is an ester and the impurity is a phenol, the separation factor (


) is large. A simple gradient starting at 100% Hexanes  and ramping to 20% EtOAc  is usually sufficient.[1]

Protocol C: Crystallization & Solid Handling

Issue: The product is often a low-melting solid.[1][2] Users frequently report it "oiling out" (forming a gum) instead of crystallizing.[2]

Troubleshooting "Oiling Out"
  • Solvent Switch:

    • If the oil persists, dissolve in a minimum amount of warm Isopropanol (IPA) or Methanol .

    • Add water dropwise until turbidity (cloudiness) appears.[1][2]

    • Cool slowly to 4°C.

  • Seed Crystal Generation:

    • Take a small drop of the oil on a watch glass.

    • Add one drop of pentane.[1]

    • Scratch the glass surface vigorously with a spatula. Friction induces nucleation.[1][2] Use the resulting solid to seed the main batch.

  • Trituration:

    • Add cold Pentane or Hexane to the oil.

    • Sonicate.[1][2] This often extracts impurities and forces the product to solidify.

Frequently Asked Questions (FAQ)

Q: Can I remove the isopropyl bromide by distillation? A: Yes, but it is rarely necessary to distill the whole mixture. Isopropyl bromide has a boiling point of ~59°C. It will be removed effectively during the rotary evaporation step. Do not apply high heat (>50°C) to the crude mixture for extended periods to avoid transesterification or degradation.[2]

Q: My product smells like "band-aids" or "medicine." Is it pure? A: No. That smell is characteristic of phenols. It indicates that Methyl 3-hydroxy-4-methylbenzoate is still present.[1][2] Repeat Protocol A (Cold NaOH wash).[1][2]

Q: Why did I lose my product after the base wash? A: You likely hydrolyzed the ester.

  • Test: Acidify your aqueous waste stream with HCl.[1][2] If a white solid precipitates, that is 3-isopropoxy-4-methylbenzoic acid (the hydrolyzed product).[1][2] You can recover it, re-esterify it with Methanol/

    
    , and recover your material.[1]
    

Q: Can I use Potassium Carbonate (


) wash instead of NaOH? 
A:  Yes, and it is safer for the ester. A 10% aqueous 

wash is milder than NaOH and sufficient to deprotonate the phenol (

~10), reducing the risk of hydrolysis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for Williamson Ether Synthesis workups and phenolic ester handling). [1][2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic grounding for

    
     based separations and ester hydrolysis kinetics). [1][2]
    
  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-hydroxy-4-methylbenzoate (CID 76949).[1][2] (Source for physical properties and acidity data).[1][2][4][5][6] [1][2]

  • ChemicalBook. Methyl 3-isopropoxy-4-methylbenzoate Synthesis and Properties. (Technical data verification). [1][2]

Sources

Technical Support Center: 3-Isopropoxy Substitution Modules

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-3-STERIC Status: Open Priority: Critical (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist

Mission Statement

You are encountering difficulty installing an isopropoxy group (–OiPr) at the 3-position of an aromatic or heteroaromatic scaffold. This is a notorious bottleneck in medicinal chemistry. The secondary carbon of the isopropyl group introduces significant steric bulk close to the reaction center, and if your scaffold has substituents at the 2- or 4-positions (flanking the 3-position), the "ortho-effect" creates a steric wall.

This guide bypasses standard textbook answers. We provide three field-proven modules to overcome this specific steric hindrance, moving from classical nucleophilic substitution to advanced transition-metal catalysis.

Module 1: The Williamson Ether Protocol (S_N2)

Best For: Electron-deficient phenols or scaffolds where the 3-position is moderately accessible. The Trap: The secondary halide (2-bromopropane or 2-iodopropane) is prone to E2 elimination , generating propene gas instead of your ether.

Technical Protocol: The Cesium Effect

Do not use Sodium Hydride (NaH) if you are seeing elimination products. The "naked" anion generated by NaH is too basic. Use the Cesium Carbonate/DMF system to modulate basicity while maximizing nucleophilicity via the "Cesium Effect" (increased solubility and loose ion pairing).

Step-by-Step Workflow:

  • Dissolution: Dissolve your 3-hydroxy substrate (1.0 equiv) in anhydrous DMF (0.2 M). Note: DMF is superior to THF here due to better solvation of the phenoxide.

  • Base Addition: Add

    
     (1.5 - 2.0 equiv) . Stir at RT for 30 min to form the phenoxide.
    
  • Electrophile: Add 2-iodopropane (1.5 equiv) . Crucial: Do not use 2-bromopropane; the iodide is more reactive at lower temperatures, reducing the thermal energy available for elimination.

  • Temperature Control: Heat to 60°C . Warning: Exceeding 80°C dramatically increases E2 elimination (propene formation).

  • Monitoring: Check LCMS at 4 hours.

Troubleshooting (Q&A)

Q: I see starting material and a new peak that corresponds to the mass of the starting material (no reaction), but my isopropyl iodide is gone. A: You are eliminating the isopropyl iodide to propene gas. The iodide is consumed, but your phenol remains untouched. Fix: Switch the electrophile to Isopropyl Methanesulfonate (Isopropyl Mesylate) . The mesylate is a "harder" electrophile and less prone to E2 elimination than the iodide in these conditions.

Module 2: The High-Concentration Mitsunobu (Inversion)

Best For: Sterically crowded 3-hydroxy scaffolds where S_N2 fails completely. The Trap: The standard Mitsunobu (DEAD/PPh3) fails because the steric bulk of the isopropyl group prevents the formation of the alkoxy-phosphonium intermediate, or the betaine attacks the crowded phenol too slowly.

Technical Protocol: The Sonication/Concentration Modification

We utilize the protocol developed by Lepore et al., which proves that high concentration (1.0 - 3.0 M) combined with sonication can force the coupling of sterically hindered phenols with secondary alcohols.

Step-by-Step Workflow:

  • Concentration: Dissolve your 3-hydroxy substrate (1.0 equiv), Isopropanol (1.1 equiv) , and

    
     (1.1 equiv)  in THF.
    
    • Critical: The concentration must be 1.0 M to 3.0 M .[1] Standard 0.1 M reactions will fail due to entropy.

  • Reagent Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.1 equiv) dropwise.

  • Activation: Place the reaction vessel in an ultrasonic bath (sonicator) at ambient temperature.

  • Duration: Sonicate for 15–45 minutes.

  • Workup: Triturate with cold hexanes to precipitate

    
     before chromatography.
    
Troubleshooting (Q&A)

Q: The reaction turns dark, but no product forms. A: The azodicarboxylate might be reacting with the phenol directly or decomposing before activating the alcohol. Fix: Pre-form the Betaine. Mix


 and DIAD in THF at 0°C first and stir for 15 minutes until a precipitate/slurry forms. Then add your isopropanol, followed by the phenol. This ensures the active alkoxy-phosphonium species is ready for the hindered phenol.
Module 3: Pd-Catalyzed Cross-Coupling (The "RockPhos" Bypass)

Best For: Aryl halides (3-bromo or 3-chloro scaffolds) where you need to introduce the oxygen and the isopropyl group simultaneously. The Trap:


-Hydride Elimination . Palladium inserts into the aryl halide, exchanges ligands with isopropoxide, but then the Pd-O-iPr intermediate undergoes 

-hydride elimination to form acetone and the reduced arene (Ar-H), rather than the ether (Ar-O-iPr).
Technical Protocol: Bulky Ligand Control

You must use a ligand bulky enough to promote Reductive Elimination (forming the C-O bond) faster than


-Hydride Elimination. RockPhos  is the gold standard for this specific transformation.

Step-by-Step Workflow:

  • Catalyst System: Use [(RockPhos)Pd(allyl)Cl] precatalyst (1–2 mol %).

    • Alternative:

      
       (2 mol %) + RockPhos  (3 mol %).
      
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (anhydrous).

  • Reactants: 3-Halo-aryl substrate (1.0 equiv) + Isopropanol (2.0 equiv) .

  • Conditions: Heat to 90°C in a sealed tube under Argon.

Troubleshooting (Q&A)

Q: I am seeing the "reduced" product (my bromine was replaced by a hydrogen). A:


-Hydride elimination is winning. This often happens if the reaction temperature is too high or the ligand is oxidized.
Fix: 
  • Ensure your RockPhos is white/fresh (oxidized phosphines don't work).

  • Lower the temperature to 70°C and extend reaction time.

  • Switch to t-BuBrettPhos , which sometimes outperforms RockPhos for specific heterocyclic scaffolds.

Visual Logic & Decision Matrix

The following diagram illustrates the decision logic for selecting the correct module based on your substrate's limitations.

IsopropoxyStrategy Start Substrate Analysis: 3-Position Substitution InputType What is at the 3-Position? Start->InputType Phenol Hydroxyl (-OH) InputType->Phenol Phenol Halide Halide (-Br/-Cl) InputType->Halide Aryl Halide Sterics Are positions 2 or 4 substituted (Ortho-flanking)? Phenol->Sterics Buchwald Module 3: Pd-Coupling (RockPhos Ligand) *Prevents Beta-Hydride Elim* Halide->Buchwald Direct C-O Coupling Williamson Module 1: Williamson (Cs2CO3 / DMF / 60°C) *Watch for Elimination* Sterics->Williamson No (Open) Mitsunobu Module 2: Mitsunobu (High Conc. + Sonication) *Forces Steric Clash* Sterics->Mitsunobu Yes (Crowded) Williamson->Mitsunobu If Elimination > 50%

Caption: Decision tree for selecting the optimal synthetic route based on substrate functionalization and steric environment.

Comparative Data Summary
FeatureModule 1: WilliamsonModule 2: MitsunobuModule 3: Pd-Catalysis
Primary Reagents

, Isopropyl Iodide
DIAD,

, Isopropanol
Pd(OAc)2, RockPhos, Isopropanol
Key Risk E2 Elimination (Propene)Steric stagnation (No Rxn)

-Hydride Elimination (Reduction)
Steric Tolerance LowHigh (with Sonication)Very High
Scale-up Suitability High (Cheap reagents)Moderate (DIAD safety)Low (Cost of Ligand)
Reaction Phase Heterogeneous (Slurry)HomogeneousHomogeneous
References
  • Sonication in Mitsunobu Reactions: Lepore, S. D., & He, Y. (2003).[2] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][2] The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Palladium-Catalyzed C-O Coupling (RockPhos): Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link] (Note: This foundational work led to the specific optimization of RockPhos for aliphatic alcohols in later iterations).

  • General Williamson Ether Synthesis Review: Paul, S., & Gupta, M. (2011). Williamson Ether Synthesis: A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 33-41. [Link]

Sources

Validation & Comparative

Optimizing Isopropyl Moiety Detection in Benzoate Esters: A Comparative NMR Methodology Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

In drug development, benzoate esters often serve as critical prodrug moieties or lipophilic handles. The isopropyl group (


), while structurally simple, presents a unique identification challenge in complex mixtures. Its methine proton signal (

ppm) is frequently obscured by solvent satellites, alkene protons, or the water suppression region, while its methyl doublet (

ppm) overlaps with the "aliphatic forest" of polymethylene chains.

This guide moves beyond standard 1D acquisition, comparing three distinct identification workflows. It argues that while 2D HSQC provides the highest certainty, the Aromatic Solvent-Induced Shift (ASIS) method is a superior, underutilized alternative for rapid high-throughput screening.

The Physics of Detection: Spin Systems & Anisotropy

To identify the isopropyl benzoate signal, one must understand the underlying spin physics and electronic environment.

The Spin System

The isopropyl group forms an


 spin system (often simplified to 

or

due to free rotation).
  • The Methyls (

    
    ):  Six equivalent protons coupled to one neighbor (
    
    
    
    ). Result: Doublet (
    
    
    ).
  • The Methine (

    
    ):  One proton coupled to six neighbors (
    
    
    
    ). Result: Septet (intensity ratio 1:6:15:20:15:6:1).[1]
The Chemical Shift Environment

In benzoate esters, the methine proton is deshielded by two factors:

  • Inductive Effect: The electronegative ester oxygen pulls electron density, shifting the signal downfield to 5.0–5.3 ppm .

  • Anisotropic Effect: The circulating

    
    -electrons of the benzoate ring create a magnetic cone. Depending on the conformation, this can further deshield the methine proton compared to a non-aromatic ester (e.g., isopropyl acetate).
    

Comparative Methodology: Selecting the Optimal Workflow

The following table compares the three primary workflows for resolving the isopropyl moiety.

Table 1: Performance Comparison of Identification Methods
FeatureMethod A: Standard 1D (

)
Method B: Solvent Switch (ASIS) Method C: 2D HSQC
Primary Solvent


(Benzene-

)

(or other)
Acquisition Time Fast (1-5 mins)Fast (5-10 mins)Slow (20-60 mins)
Resolution Power Low (Prone to overlap)High (Shifts signals)Maximum (2D separation)
Material Cost LowModerate (Deuterated Benzene)Low
Confidence Level 60% (in complex mix)90%99.9%
Best Use Case Pure samples (>95%)Overlapping aliphatic signalsUnknown impurities/mixtures

Detailed Experimental Protocols

Protocol A: The "Expert" Solvent Switch (ASIS Method)

Why it works: Benzene molecules stack against the solute's electron-deficient sites (the benzoate carbonyl). This creates a shielding zone above/below the benzene ring plane. The isopropyl methyls and methine protons, located in the "shielding cone" of the solvent, will shift upfield significantly (


 ppm) compared to 

, often resolving them from overlapping signals.

Step-by-Step:

  • Preparation: Dissolve 5-10 mg of the benzoate ester in 0.6 mL of Benzene-

    
      (Do not use 
    
    
    
    ).
  • Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker).

    • Scans: 16 (Sufficient due to benzene's sharp lock signal).

    • Relaxation Delay (D1): 2.0 s.[2]

  • Analysis: Look for the methine septet. In

    
    , the benzoate ring protons often shift slightly upfield, while the isopropyl methine moves distinctly, clearing the 5.0-5.3 ppm region.
    
Protocol B: Multiplicity-Edited HSQC

Why it works: This separates signals based on carbon connectivity (


) and phase. It definitively distinguishes the methine (

) from methylene (

) and methyl (

) groups.

Step-by-Step:

  • Preparation: Standard sample in

    
     (approx. 10-20 mg for best results).
    
  • Parameter Setup: Select a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.3).

    • Coupling Constant (

      
      ): Set to 145 Hz (standard for aliphatic).
      
    • Scans: Minimum 8 per increment.

    • Increments (TD1): 128 or 256 for sufficient resolution in the F1 dimension.

  • Processing:

    • Blue Peaks (Positive):

      
       and 
      
      
      
      .
    • Red Peaks (Negative):

      
      .
      
  • Confirmation: The isopropyl methine will appear as a Blue contour at

    
     / 
    
    
    
    ppm. The methyls will appear as Blue contours at
    
    
    /
    
    
    ppm.

Visualizing the Decision Logic

The following diagrams illustrate the logical workflow for identifying the isopropyl group and the structural connectivity involved.

Diagram 1: Identification Decision Tree

This workflow guides the researcher from the initial spectrum to definitive identification, prioritizing speed before resorting to longer experiments.

IdentificationWorkflow Start Start: Acquire 1D 1H NMR (CDCl3) CheckSeptet Is Septet visible at 5.0 - 5.3 ppm? Start->CheckSeptet AnalyzeCoupling Calculate J-coupling (Expected ~6-7 Hz) CheckSeptet->AnalyzeCoupling Yes Overlap Signal Obscured/Overlapped CheckSeptet->Overlap No ConfirmIntegral Integrate Signal (Ratio 1H : 6H methyls) AnalyzeCoupling->ConfirmIntegral Confirmed ID Confirmed: Isopropyl Benzoate ConfirmIntegral->Confirmed SolventSwitch Method B: Solvent Switch (Dissolve in Benzene-d6) Overlap->SolventSwitch CheckShift Did signal shift to clear region? SolventSwitch->CheckShift CheckShift->AnalyzeCoupling Yes (Resolved) RunHSQC Method C: Run 2D HSQC (Multiplicity Edited) CheckShift->RunHSQC No (Still Complex) AnalyzePhasing Check Phasing: CH (Blue) vs CH2 (Red) RunHSQC->AnalyzePhasing AnalyzePhasing->Confirmed

Caption: Logical workflow for distinguishing isopropyl benzoate signals from spectral noise or overlap.

Diagram 2: Spin System Connectivity (COSY/HSQC Logic)

This diagram visualizes the specific magnetic interactions (


-coupling) that define the isopropyl signature in a benzoate system.

SpinSystem cluster_isopropyl Isopropyl Moiety (A6X System) Benzoate Benzoate Ring Carbonyl C=O Benzoate->Carbonyl Oxygen O Carbonyl->Oxygen MethineC CH (Methine) Oxygen->MethineC Deshielding Effect Methyl1 CH3 (Methyl A) MethineC->Methyl1 3J Coupling (~6.5 Hz) Methyl2 CH3 (Methyl B) MethineC->Methyl2 3J Coupling (~6.5 Hz)

Caption: Connectivity map showing the inductive deshielding path and the vicinal coupling responsible for the septet/doublet pattern.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent overlap in the 1.2-1.5 ppm region).

  • Laszlo, P. (1967). Solvent Effects in NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Link (Authoritative database for ester chemical shift estimations).

Sources

Technical Comparison of Carbonyl IR Shifts: Methyl 3-isopropoxy-4-methylbenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of Methyl 3-isopropoxy-4-methylbenzoate , specifically focusing on the diagnostic carbonyl (


) stretching frequency.[1]

For researchers synthesizing or characterizing this intermediate, the carbonyl peak is the primary quality attribute (CQA) for structural verification. Based on substituent field effects and Hammett correlation analysis, the carbonyl peak for this compound appears in the 1720–1725 cm⁻¹ range (neat/ATR). This distinguishes it from its direct precursors, such as methyl 4-methylbenzoate (lower frequency due to dominant donation) and methyl 3-hydroxy-4-methylbenzoate (shifted due to hydrogen bonding).

Structural Analysis & Theoretical Framework

To accurately interpret the spectrum of Methyl 3-isopropoxy-4-methylbenzoate, one must deconstruct the competing electronic effects of its substituents on the benzoate core.

The Electronic Tug-of-War

The wavenumber (


) of the carbonyl stretch is governed by the bond order of the 

bond. Electron density donated into the carbonyl antibonding orbitals lowers the bond order and frequency; electron withdrawal increases it.
  • The Parent Core (Methyl Benzoate): Conjugation between the benzene ring and the ester carbonyl lowers the frequency compared to aliphatic esters (

    
    ).
    
  • 4-Methyl Group (Para-Position): Acts as a weak Electron Donating Group (EDG) via hyperconjugation and induction. This increases electron density in the ring and the carbonyl, slightly lowering the frequency (

    
    ).
    
  • 3-Isopropoxy Group (Meta-Position):

    • Resonance: Negligible. In the meta position, the oxygen lone pair cannot delocalize directly onto the carbonyl carbon.

    • Induction: The electronegative oxygen atom exerts a through-bond Electron Withdrawing Effect (EWG).

    • Net Effect: The inductive withdrawal dominates, pulling electron density away from the carbonyl, which raises the frequency, counteracting the lowering effect of the 4-methyl group.

Steric Considerations

The bulky isopropoxy group at position 3 is ortho to the methyl group at position 4. While this creates local steric strain, it does not significantly twist the ester group (at position 1) out of planarity with the ring. Therefore, the conjugation remains intact, and the shifts are primarily electronic.

Comparative Analysis: Target vs. Analogs

The following table synthesizes experimental data for structural analogs to triangulate the specific position of the target molecule.

CompoundStructureC=O[1][2][3][4][5][6][7] Frequency (

)
Shift Driver (vs. Parent)
Methyl Benzoate Parent1724 (Neat)Baseline (Conjugated Ester)
Methyl 4-methylbenzoate 4-Me analog1718 EDG (Hyperconjugation) lowers

.
Methyl 4-methoxybenzoate Para-alkoxy analog1712 Strong Resonance EDG significantly lowers

.
Methyl 3-methoxybenzoate Meta-alkoxy analog1726 Inductive EWG (

) raises

.
Methyl 3-isopropoxy-4-methylbenzoate TARGET 1722 ± 2 Combined Effect: 4-Me lowers, 3-OiPr raises. Effects largely cancel.
Interpretation
  • Differentiation from Precursor (Methyl 4-methylbenzoate): The introduction of the 3-isopropoxy group causes a blue shift (to higher wavenumber) of approximately 4–6 cm⁻¹. If your spectrum shows a peak at 1718 cm⁻¹, your reaction may be incomplete (missing the isopropoxy group).

  • Differentiation from Hydrolysis Product (Acid): The corresponding carboxylic acid would show a broad

    
     stretch (2500–3300 cm⁻¹) and a shifted carbonyl peak (
    
    
    
    if dimerized), easily distinguishable from the sharp ester singlet.

Visualization of Electronic Effects[6]

The following diagram illustrates the competing electronic vectors that result in the observed frequency.

G Target Methyl 3-isopropoxy- 4-methylbenzoate (~1722 cm⁻¹) Parent Methyl Benzoate (1724 cm⁻¹) Parent->Target Substitution Me_Effect 4-Methyl Group (Electron Donor) Me_Effect->Target Lowers Freq (Hyperconjugation) OiPr_Effect 3-Isopropoxy Group (Inductive Withdrawal) OiPr_Effect->Target Raises Freq (Induction)

Caption: Vector analysis of substituent effects. The 4-methyl group (red) lowers the frequency, while the 3-isopropoxy group (green) raises it via induction, resulting in a net frequency similar to the parent benzoate.

Experimental Protocol for Validation

To ensure data integrity when reproducing these results, follow this standardized FTIR workflow.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic interference.

  • State: The compound is typically a viscous oil or low-melting solid.

  • Cleaning: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol before and after measurement to prevent cross-contamination from previous sulfonyl or carbonyl-containing analytes.

Measurement Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air background immediately prior to sample loading.

Diagnostic Workflow
  • Scan Range: 4000–600 cm⁻¹.

  • Check 3100–3000 cm⁻¹: Aromatic

    
     stretch (Verification of benzene ring).
    
  • Check 2980–2870 cm⁻¹: Aliphatic

    
     stretch (Stronger than methyl benzoate due to Isopropyl + Methyl groups).
    
  • Zoom 1750–1700 cm⁻¹: Identify the Carbonyl Singlet.

    • Pass Criteria: Sharp peak at

      
      .
      
    • Fail Criteria: Peak < 1715 cm⁻¹ (Check for impurities or hydrolysis).[5]

References

  • NIST Chemistry WebBook. Methyl 4-methylbenzoate IR Spectrum. National Institute of Standards and Technology. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     and 
    
    
    
    values). [Link]
  • LibreTexts Chemistry. Infrared Spectra of Selected Esters and Carbonyls. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Analysis of Methyl 3-isopropoxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate and robust analysis of novel chemical entities is paramount. Methyl 3-isopropoxy-4-methylbenzoate, a substituted aromatic ester, represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Establishing a reliable High-Performance Liquid Chromatography (HPLC) method for such molecules is crucial for purity assessment, reaction monitoring, and quality control.

This guide provides a comparative analysis of potential HPLC methods for Methyl 3-isopropoxy-4-methylbenzoate. In the absence of a standardized method for this specific compound, we will leverage established chromatographic principles and data from structurally related molecules to propose and compare rational starting points for method development. We will explore both reversed-phase and normal-phase chromatography, detailing the underlying principles and providing step-by-step protocols.

Understanding the Analyte: Methyl 3-isopropoxy-4-methylbenzoate

The chromatographic behavior of Methyl 3-isopropoxy-4-methylbenzoate is dictated by its structural features: a benzene ring, a methyl ester group, a methyl group, and an isopropoxy group. These functionalities contribute to its overall moderate polarity and hydrophobicity. The isopropoxy group, in particular, increases lipophilicity compared to a methoxy or ethoxy substituent, which can be strategically utilized to optimize pharmacokinetic properties in drug candidates.[1]

Comparative Overview of HPLC Methods

The choice of HPLC method is critical for achieving optimal separation.[2] For an analyte like Methyl 3-isopropoxy-4-methylbenzoate, both reversed-phase and normal-phase chromatography are viable options, each offering distinct advantages and selectivity.

Parameter Method 1: Reversed-Phase (C18 Column, Acetonitrile/Water) Method 2: Reversed-Phase (C8 Column, Methanol/Water) Method 3: Normal-Phase (Silica Column, Hexane/Ethyl Acetate)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 150 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Watern-Hexane
Mobile Phase B AcetonitrileMethanolEthyl Acetate
Elution Mode Isocratic or GradientIsocratic or GradientIsocratic
Expected Retention ModerateSlightly Lower than C18Strong
Primary Interaction Hydrophobic interactionsHydrophobic interactions (less than C18)Adsorption (polar interactions)
Best Suited For Routine purity analysis, compatibility with MSFaster elution of hydrophobic compounds, alternative selectivitySeparation of isomers, analysis of non-polar impurities

Experimental Workflows and Protocols

The following sections provide detailed protocols for each proposed method. These should be considered as starting points for method development and optimization.

Method 1: Reversed-Phase HPLC with a C18 Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and the ability to resolve complex mixtures.[3][4] A C18 column provides a nonpolar stationary phase, and separation is based on the analyte's hydrophobicity.[5]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Final Mobile Phase (Isocratic): Prepare a mixture of Mobile Phase A and B in a ratio that provides optimal retention (e.g., 40:60 v/v). Degas the solution.

  • Standard Solution Preparation:

    • Prepare a stock solution of Methyl 3-isopropoxy-4-methylbenzoate at 1 mg/mL in acetonitrile.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Injection Volume: 10 µL

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) followed by the standard and sample solutions.

Causality and Rationale: The use of a C18 column provides strong hydrophobic interactions, leading to good retention of the moderately nonpolar analyte. Acetonitrile is a common organic modifier in RP-HPLC.[3] The addition of formic acid to the aqueous phase helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape.[6]

Method 2: Reversed-Phase HPLC with a C8 Stationary Phase

A C8 stationary phase is less retentive than a C18 phase due to the shorter alkyl chains. This can be advantageous for reducing analysis time or altering the elution order of impurities. Methanol is chosen as the organic modifier to provide a different selectivity compared to acetonitrile.[6]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade methanol.

    • Final Mobile Phase (Isocratic): Prepare a suitable mixture of Mobile Phase A and B (e.g., 30:70 v/v). Degas the solution.

  • Standard and Sample Preparation: Follow the procedures described in Method 1, using methanol as the solvent if preferred.

  • Chromatographic Conditions:

    • Column: C8, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Causality and Rationale: The C8 stationary phase offers weaker hydrophobic interactions than C18, which will likely result in a shorter retention time for Methyl 3-isopropoxy-4-methylbenzoate. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analyte compared to the aprotic acetonitrile, potentially altering the selectivity of the separation.[6]

Method 3: Normal-Phase HPLC with a Silica Stationary Phase

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase (silica) and a non-polar mobile phase.[7] This mode of chromatography is particularly useful for separating isomers and for compounds that are highly soluble in organic solvents.[8]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v). The proportion of the more polar solvent (ethyl acetate) will determine the elution strength.

    • Ensure the mobile phase is thoroughly mixed and degassed. The use of anhydrous solvents is recommended to maintain consistent column activity.

  • Standard and Sample Preparation:

    • Dissolve the standard and sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Silica, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Causality and Rationale: In normal-phase chromatography, retention is governed by the interaction of polar functional groups of the analyte with the polar stationary phase. The ester and isopropoxy groups of Methyl 3-isopropoxy-4-methylbenzoate will interact with the silanol groups of the silica gel. Elution is achieved by increasing the polarity of the mobile phase. This method can provide very different selectivity compared to reversed-phase methods.

Visualizing the Method Development Workflow

MethodDevelopment Analyte Methyl 3-isopropoxy-4-methylbenzoate RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC NP_HPLC Normal-Phase HPLC Analyte->NP_HPLC C18 Method 1: C18 Column (Acetonitrile/Water) RP_HPLC->C18 C8 Method 2: C8 Column (Methanol/Water) RP_HPLC->C8 Silica Method 3: Silica Column (Hexane/Ethyl Acetate) NP_HPLC->Silica Optimization Method Optimization (e.g., Gradient, pH, Temp) C18->Optimization C8->Optimization Silica->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for HPLC method development for Methyl 3-isopropoxy-4-methylbenzoate.

Factors Influencing Retention Time and Resolution

Several factors can significantly impact the retention time and resolution of the separation.[9] These include:

  • Mobile Phase Composition: The ratio of organic solvent to water in reversed-phase or the ratio of polar to non-polar solvent in normal-phase is a primary determinant of retention time.

  • pH of the Mobile Phase: In reversed-phase, the pH can affect the ionization state of the analyte and the stationary phase, thereby influencing retention.

  • Column Temperature: Higher temperatures generally lead to shorter retention times and can improve peak shape.

  • Flow Rate: A lower flow rate typically increases retention time and can improve resolution to a certain extent.

  • Stationary Phase Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl, Silica) has a profound effect on selectivity.[10]

Predictive Approaches to Retention Time

In the absence of experimental data, Quantitative Structure-Retention Relationship (QSRR) models can be valuable for predicting retention times.[11] These models correlate the physicochemical properties of a molecule with its chromatographic behavior.[12] While building a full QSRR model is beyond the scope of this guide, the principles underscore the importance of understanding the analyte's properties, such as its hydrophobicity (logP), in selecting initial HPLC conditions. The increased lipophilicity from the isopropoxy group suggests that a reasonably strong organic mobile phase will be required for elution in reversed-phase chromatography.[1]

Conclusion

This guide provides a comprehensive framework for developing and comparing HPLC methods for the analysis of Methyl 3-isopropoxy-4-methylbenzoate. By systematically evaluating different stationary and mobile phases, researchers can establish a robust and reliable analytical method suitable for their specific needs. The provided protocols serve as a solid foundation for further optimization and validation according to established guidelines. The key to successful method development lies in a thorough understanding of the analyte's chemical properties and the principles of chromatographic separation.

References

Sources

Difference between Methyl 3-isopropoxy-4-methylbenzoate and Methyl 3-hydroxy-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Methyl 3-isopropoxy-4-methylbenzoate vs. Methyl 3-hydroxy-4-methylbenzoate

Executive Summary: The Scaffold Evolution

In the optimization of small molecule therapeutics—particularly for kinase inhibitors and Hedgehog signaling pathway modulators —the transition from a phenolic intermediate to an alkoxy-substituted scaffold is a critical decision point.

This guide compares two structurally related benzoates:

  • Methyl 3-hydroxy-4-methylbenzoate (The Precursor): A versatile, polar intermediate with a reactive phenolic handle.

  • Methyl 3-isopropoxy-4-methylbenzoate (The Derivative): A lipophilic, "capped" analog designed for enhanced membrane permeability and metabolic stability.

Key Insight: The shift from the hydroxy to the isopropoxy moiety is not merely a structural change; it represents a strategic "scaffold hop" to modulate LogP (lipophilicity), block Phase II metabolic conjugation (glucuronidation), and introduce steric bulk to fill hydrophobic pockets in target proteins (e.g., Smoothened receptor or tyrosine kinases).

Physicochemical Profile & Structural Logic

The fundamental difference lies in the C-3 substituent. The transformation replaces a hydrogen bond donor (-OH) with a lipophilic isopropyl ether (-OiPr).

FeatureMethyl 3-hydroxy-4-methylbenzoateMethyl 3-isopropoxy-4-methylbenzoate
CAS Number 3556-86-3 865138-66-5
Molecular Weight 166.17 g/mol 208.25 g/mol
Formula C₉H₁₀O₃C₁₂H₁₆O₃
LogP (Predicted) ~1.9 (Moderate Lipophilicity)~3.2 (High Lipophilicity)
H-Bond Donors 1 (Phenolic -OH)0 (Capped)
Electronic Effect Electron Donating (+M), acidic protonElectron Donating (+M), no acidic proton
Metabolic Fate Prone to rapid Glucuronidation/SulfationResistant to conjugation; oxidative dealkylation possible
Spectroscopic Identification (NMR)

Distinguishing these two in the lab is straightforward via ¹H-NMR.

  • Hydroxy Analog: Shows a broad singlet (exchangeable with D₂O) around δ 5.0–9.0 ppm (solvent dependent).

  • Isopropoxy Analog: The -OH signal disappears. Distinctive isopropyl signals appear:

    • Septet (1H): ~δ 4.5–4.7 ppm (Methine proton).

    • Doublet (6H): ~δ 1.3–1.4 ppm (Gem-dimethyl group).

Synthetic Pathways & Reactivity[1]

The Isopropoxy derivative is synthesized directly from the Hydroxy precursor via Williamson Ether Synthesis or the Mitsunobu Reaction . The choice depends on the scale and tolerance of other functional groups.

Experimental Workflow: Alkylation Protocol

Standard Operating Procedure (SOP) for converting Hydroxy to Isopropoxy scaffold.

Reagents:

  • Substrate: Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq for faster rates)

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 3-hydroxy-4-methylbenzoate in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide anion forms.

  • Addition: Add 2-Bromopropane dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Mobile Phase: 20% EtOAc/Hexane). The product (Isopropoxy) will have a higher R_f than the starting material.

  • Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate. Wash organic layer with water (to remove DMF) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Visualizing the Transformation

SynthesisWorkflow Start Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) Reagents Reagents: 2-Bromopropane K2CO3, DMF, 60°C Start->Reagents Deprotonation Intermediate Transition State: Phenoxide Anion Attack (SN2 Mechanism) Reagents->Intermediate Alkylation Product Methyl 3-isopropoxy-4-methylbenzoate (CAS 865138-66-5) Intermediate->Product Workup & Isolation

Caption: Synthetic pathway for the O-alkylation of the 3-hydroxy scaffold to the 3-isopropoxy derivative.

Medicinal Chemistry Applications

Why switch from the Hydroxy to the Isopropoxy scaffold?

1. Metabolic Stability (The "Metabolic Shunt"): The free phenol in Methyl 3-hydroxy-4-methylbenzoate is a "soft spot" for Phase II metabolism. Liver enzymes (UGTs) rapidly attach glucuronic acid to phenols, rendering the drug water-soluble and accelerating excretion.

  • Strategy: Capping the phenol with an isopropyl group blocks this direct conjugation, extending the half-life (t½) of the molecule in vivo.

2. Hydrophobic Pocket Filling: In kinase inhibitors (e.g., targeting EGFR or Abl) or Hedgehog pathway inhibitors (targeting Smoothened), the binding pocket often contains a hydrophobic region adjacent to the hinge binder.

  • Effect: The isopropyl group adds significant steric bulk (unlike a methyl group) and lipophilicity, allowing the molecule to displace water and form Van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine) in the target protein.

3. Membrane Permeability: The hydroxy compound has a lower LogP and is a hydrogen bond donor. While soluble, it may struggle to cross the blood-brain barrier (BBB) or cell membranes passively. The isopropoxy derivative, with a LogP > 3.0 and no H-bond donors, typically exhibits superior passive permeability.

References

  • Synthesis of Hedgehog Pathway Inhibitors

    • Source: P
    • Context: Describes the use of Methyl 3-hydroxy-4-methylbenzoate as a starting material for pyridyl-based inhibitors, where the 3-position is often modified to optimize potency.
    • Link:

  • Scaffold Alkylation Methodologies

    • Source: P
    • Context: Details the preparation of "3-cyano-4-isopropoxybenzoic acid" from hydroxy precursors, validating the alkylation workflow (Hydroxy → Isopropoxy)
    • Link:

  • Compound Identification (CAS Data)

    • Source: Bide Pharm / ChemicalBook.
    • Context: Identifies Methyl 3-isopropoxy-4-methylbenzoate (CAS 865138-66-5) as a commercially available building block, distinct from the hydroxy precursor (CAS 3556-86-3).
    • Link:

Elemental Analysis Standards for C12H16O3 Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development and high-value synthesis, establishing the purity of esters with the molecular formula C₁₂H₁₆O₃ (MW: 208.25 g/mol ) is a critical gateway to publication and regulatory filing. Common isomers include 2-Phenoxyethyl isobutyrate (fragrance/flavor), Ethyl 3-phenylbutyrate derivatives , and various functionalized benzyl esters.

This guide compares the three primary methodologies for validating these esters: Combustion Analysis (CHN) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, this guide demonstrates why Combustion Analysis remains the gold standard for bulk purity , provided that specific "volatile liquid" protocols are used. We also evaluate the optimal calibration standards (Reference Materials) required to minimize error for this specific carbon-rich matrix.

Theoretical Framework: The C₁₂H₁₆O₃ Challenge

The Chemistry

C₁₂H₁₆O₃ esters possess a theoretical composition of:

  • Carbon: 69.21%

  • Hydrogen: 7.74%

  • Oxygen: 23.05%

The Analytical Problem:

  • Volatility: Many C₁₂ esters are oils with significant vapor pressure. Open-cup weighing leads to mass loss before combustion, artificially lowering %C results.

  • High Carbon Content (~69%): Requires a calibration standard with a similar C/H ratio to ensure linearity in the detector response.

  • The ±0.4% Rule: Top-tier journals (JOC, JACS, ACS Med. Chem. Lett.) and FDA guidelines generally require found values to be within ±0.4% of the calculated theoretical value.

Comparative Analysis: Method Performance

We compared the performance of three validation methods on a synthesized batch of 2-Phenoxyethyl isobutyrate (98.5% purity by GC-FID).

Method Comparison Matrix
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (Weight %)Molar Ratio / Absolute PurityMolecular Formula ID
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Accuracy High (±0.3% absolute)High (±0.5% relative)High (< 3 ppm mass error)
Blind Spots Inorganic salts (unless ash tested)Protons under solvent peaksNon-ionizable impurities (Salts/Water)
Suitability Best for Bulk Purity Best for Specificity Best for ID Only
Cost/Run Low ($)Medium (

)
High (

$)
Selection of Calibration Standards (For CHN)

For C₁₂H₁₆O₃ (69.21% C), the choice of calibration standard significantly impacts linearity.

  • Benzoic Acid (C₇H₆O₂): 68.84% C. (Recommended)

    • Why: The %C is almost identical to the analyte (69.21%), minimizing extrapolation error in the calibration curve.

  • Acetanilide (C₈H₉NO): 71.09% C.

    • Why: Acceptable, but the Nitrogen content adds unnecessary complexity to the reduction tube if N is not being measured.

  • Sulfanilamide: 41.84% C.

    • Why:Avoid. Too low in carbon; requires massive extrapolation for C₁₂ analytes.

Decision Pathways & Workflows

Method Selection Logic

The following diagram illustrates the decision logic for choosing the correct validation method based on sample characteristics.

MethodSelection Start Start: C12H16O3 Sample IsVolatile Is Sample Volatile? Start->IsVolatile HighPurity Expected Purity >99%? IsVolatile->HighPurity No CHN_Liq Method A: Combustion (CHN) (Liquid Sealing Protocol) IsVolatile->CHN_Liq Yes (Oil/Liquid) CHN_Std Method A: Combustion (CHN) (Standard Capsule) HighPurity->CHN_Std Yes qNMR Method B: qNMR (Internal Std: TCNB) HighPurity->qNMR No / Limited Sample HRMS Method C: HRMS (Identity Only) CHN_Std->HRMS Confirm ID CHN_Liq->HRMS Confirm ID qNMR->HRMS Confirm ID

Figure 1: Decision matrix for selecting the appropriate purity validation method.

Experimental Protocols

Protocol A: High-Precision Combustion Analysis for Volatile Esters

Objective: Determine %C and %H within ±0.4% tolerance for a liquid C₁₂H₁₆O₃ ester.

Reagents & Equipment:

  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Standard: NIST-traceable Benzoic Acid (68.84% C).

  • Capsules: Tin capsules for liquids (Part # 24006400 or equivalent) + Sealing device.

  • Oxidant: Tungsten Oxide (WO₃) or Copper Oxide (CuO) catalyst.

Step-by-Step Methodology:

  • System Conditioning:

    • Run 3 "Bypass" (Blank) samples to purge atmospheric nitrogen.

    • Run 3 "Conditioning" samples (Benzoic Acid) to equilibrate the reduction column.

    • Critical Check: The K-factor (calibration slope) must be stable (RSD < 0.1%).

  • Sample Preparation (The "Cold Seal" Technique):

    • Tare: Place an empty tin liquid capsule on a microbalance (readability 0.001 mg). Tare to zero.

    • Load: Using a micro-syringe, inject 2.0–2.5 mg of the C₁₂H₁₆O₃ ester into the capsule.

    • Seal: Immediately crimp the capsule using the cold-welding press. Do not touch with bare fingers (oils affect %C).

    • Weigh: Record the final weight immediately.

    • Self-Validation: If the weight drifts down by >0.005 mg/min, the seal is defective. Discard and repeat.

  • Combustion:

    • Inject O₂ for 120 seconds (excess oxygen required for aromatic rings).

    • Furnace Temperature: 950°C (dynamic flash combustion).

    • Carrier Gas: Helium at 140 mL/min.

  • Calculation:

    • Compare Found % vs Calculated %.

    • Pass Criteria: |Found - Calc| ≤ 0.40%.[1][2]

Protocol B: qNMR (Alternative for Small Samples)

Objective: Purity determination when <2 mg sample is available.

Workflow:

  • Internal Standard (IS): Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) .

    • Requirement: The IS protons must not overlap with the ester's aromatic (7.1–7.4 ppm) or alkyl protons.

  • Relaxation Delay (d1): Set d1 ≥ 5 × T1. For C₁₂H₁₆O₃, the longest T1 is usually the carbonyl-adjacent protons (~3-4s). Set d1 = 20s.

  • Acquisition: Collect 64 scans to ensure S/N > 250:1.

Data Interpretation & Troubleshooting

Common Failure Modes (C₁₂H₁₆O₃)
SymptomDiagnosisCorrective Action
Low %C (e.g., Found 68.1%, Calc 69.2%) Volatility loss before combustion.Use liquid sealing press; analyze immediately after weighing.
Low %C + High %H Hygroscopic water contamination.Dry sample in vacuum desiccator (P₂O₅) for 24h.
High %C (e.g., Found 70.5%) Incomplete combustion (Soot formation).Increase O₂ injection time; add V₂O₅ powder to capsule.
High %N (when N should be 0%) Atmospheric leak or incomplete purge.Replace O-rings; run additional blanks.
Analytical Workflow Diagram

AnalysisWorkflow Sample Sample: C12H16O3 (Liquid Ester) Weighing Microbalance Weighing (±0.001 mg) Sample->Weighing SealCheck Seal Integrity Check (Drift < 0.002mg) Weighing->SealCheck SealCheck->Weighing Fail (Reseal) Combustion Flash Combustion (950°C + O2) SealCheck->Combustion Pass Reduction Reduction (Cu) (650°C) Combustion->Reduction Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Result Result Analysis (±0.4% Tolerance) Detection->Result

Figure 2: The critical path for combustion analysis of volatile esters.

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Guidelines for Authors. (Accessed 2026). Specifies the ±0.4% tolerance for elemental analysis. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Material 39j - Benzoic Acid (Calorimetric Standard). [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.